molecular formula C7H6N2O4 B8478998 Nitrophenyl carbamate

Nitrophenyl carbamate

Cat. No.: B8478998
M. Wt: 182.13 g/mol
InChI Key: FRQWVAWXEBTURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrophenyl carbamate is a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its core utility lies in its role as a precursor for the preparation of substituted urea derivatives, which are significant scaffolds in the development of pharmacologically active compounds . The compound features a carbamate group (-O-CO-NH-) that connects two aromatic rings; this structure is not planar, which can influence the physical properties and reactivity of the molecule . Carbamate groups are generally known for their good chemical and proteolytic stability, and their structural resemblance to a peptide bond makes them useful as amide bond surrogates in drug discovery . Researchers utilize this compound derivatives in the design and synthesis of new molecules for biological evaluation. For instance, carbamates synthesized from 4-nitrophenylchloroformate have shown promising in vitro antimicrobial activity against various bacterial strains such as B. subtilis and E. coli , as well as antifungal and antioxidant activities . The nitro-phenyl moiety acts as a good leaving group, facilitating nucleophilic substitution reactions with amines to form the desired carbamate or urea products . This reagent is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

(2-nitrophenyl) carbamate

InChI

InChI=1S/C7H6N2O4/c8-7(10)13-6-4-2-1-3-5(6)9(11)12/h1-4H,(H2,8,10)

InChI Key

FRQWVAWXEBTURS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)N

Origin of Product

United States

Synthetic Methodologies for Nitrophenyl Carbamates and Analogs

Classical and Established Synthetic Routes

Traditional methods for the synthesis of nitrophenyl carbamates have been well-established, providing reliable and versatile pathways to these compounds. These routes often serve as the foundation for more complex molecular constructions.

Carbamate (B1207046) Formation via Nitrophenyl Chloroformate Reagents

The reaction of an alcohol or amine with a nitrophenyl chloroformate, most commonly 4-nitrophenyl chloroformate (p-nitrophenyl chloroformate), is a cornerstone of carbamate synthesis. epa.govemerginginvestigators.org This method involves the acylation of a nucleophile—typically a primary or secondary amine or an alcohol—with the chloroformate reagent. emerginginvestigators.org The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. nih.govorganic-chemistry.org

The typical procedure involves adding the nitrophenyl chloroformate to the nucleophile in the presence of an excess of an amine base at room temperature. epa.govresearchgate.net The electron-withdrawing nitro group on the phenyl ring makes the carbonyl carbon of the chloroformate highly electrophilic, facilitating the attack by the nucleophile. This reactivity allows the reaction to proceed efficiently under mild conditions.

For example, benzyl (B1604629) alcohol and benzylamine (B48309) have been successfully protected using 4-nitrophenyl chloroformate. emerginginvestigators.org In the case of the more nucleophilic benzylamine, reaction conditions were modified by lowering the temperature to manage the reactivity and prevent undesired side reactions. emerginginvestigators.org This method is also used to prepare activated carbonates from alcohols, which can then be used to synthesize carbamates. nih.govnih.gov

Table 1: Examples of Nitrophenyl Carbamate Synthesis using Nitrophenyl Chloroformate

Nucleophile Reagent Base Solvent Product Yield Ref
Benzyl alcohol 4-Nitrophenyl chloroformate Triethylamine Methylene chloride 4-Nitrophenyl benzylcarbonate 94% emerginginvestigators.org
6-(Tritylthio)hexane-1-amine p-Nitrophenyl chloroformate DIEA THF p-Nitrophenyl 6-(tritylthio)hexyl-carbamate -
Aniline Derivatives 4-Nitrophenyl chloroformate - - Corresponding carbamate derivatives - researchgate.net
Homopropargyl alcohol p-Nitrophenyl chloroformate Pyridine CH₂Cl₂ Homopropargyl p-nitrophenyl carbonate Good nih.gov

Transesterification Processes

Transesterification is another established route for the synthesis of carbamates. This process involves the exchange of the alkoxy group of a carbamate with an alcohol, typically in the presence of a catalyst. While not exclusively for nitrophenyl carbamates, the principles apply broadly. The reaction of O-methyl-N-aryl carbamates with various aliphatic alcohols, catalyzed by their respective alkoxides, has been studied to understand the kinetics and mechanism. rsc.org

The mechanism involves a nucleophilic attack by an alkoxide ion on the carbonyl carbon of the carbamate. rsc.org The reaction is selective and follows first-order kinetics with respect to the carbamate substrate. rsc.org Research has shown that electron-withdrawing substituents on the aryl group of the carbamate, such as a nitro group, facilitate the transesterification process. rsc.org This is consistent with the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The use of p-dialkylaminopyridines as catalysts has also been shown to greatly facilitate the transesterification of o-nitrophenyl carbonates. researchgate.net

One-Pot Synthesis Strategies for this compound Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediate compounds. Several one-pot strategies have been developed for the synthesis and subsequent reaction of this compound derivatives.

One such strategy involves the conversion of a secondary benzylamine to a corresponding Boc amine. The process uses 4-nitrophenyl chloroformate to cleave the benzyl group, forming a 4-nitrophenyl carbamate intermediate in situ. This intermediate is then directly reacted with potassium tert-butylate to yield the final Boc-protected amine in a single pot, achieving a 66% yield. researchgate.net

Another example is the synthesis of aminoalkylphenyl carbamates, such as the drug Rivastigmine. google.com In this process, a phenol (B47542) derivative is first reacted with bis(p-nitrophenyl)carbonate to form an activated p-nitrophenyl carbonate intermediate. Without isolation, this intermediate is then reacted with an amine to form the final carbamate product. google.com This approach is convenient and can be performed without isolating the intermediate product. google.com Additionally, a one-pot synthesis of (aminophenyl)carbamic acid esters has been developed involving the reduction of a nitrophenyl isocyanate derivative in the presence of an alcohol, using Raney nickel as a catalyst. researchgate.net

Advanced Synthetic Approaches and Analog Generation

Modern synthetic chemistry has driven the development of more sophisticated methods for carbamate synthesis, focusing on milder conditions, greater efficiency, and the generation of diverse molecular analogs.

Utilization of Activated Carbonates as Precursors

As a safer alternative to hazardous phosgene-based reagents, activated carbonates like bis(p-nitrophenyl) carbonate (BNPC) and bis(o-nitrophenyl) carbonate have become prominent in carbamate synthesis. sigmaaldrich.com The electron-withdrawing nitro groups in these reagents activate the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines or alcohols.

BNPC is a versatile reagent used for preparing activated 4-nitrophenyl esters of N-protected amino acids and for synthesizing ureas and carbamates. sigmaaldrich.com The reaction of BNPC with a primary or secondary amine leads to the formation of a this compound. This intermediate can then be further reacted, for instance with a diamine, to produce bis-ureas. nih.gov

Similarly, bis(o-nitrophenyl) carbonate is used to synthesize o-nitrophenyl carbamates. researchgate.netresearchgate.net This reagent can be reacted with an amine, like benzylamine, to form the corresponding N-benzyl-o-nitrophenyl carbamate. nih.govresearchgate.net This carbamate can then be used in subsequent steps, for example, by reacting it with various diamines to yield bis-ureas in a directional, two-step synthesis. researchgate.netnih.gov

Table 2: Synthesis of Nitrophenyl Carbamates using Activated Carbonates

Amine/Phenol Activated Carbonate Solvent Product Ref
Benzylamine Bis(o-nitrophenyl) carbonate - N-benzyl-o-nitrophenyl carbamate nih.govresearchgate.net
3-(1-(Dimethylamino)ethyl) phenol Bis(4-nitrophenyl)carbonate Dichloromethane Rivastigmine (via intermediate) google.com
(1S,2R)-(+)-2-amino-1,2-diphenylethanol Bis(o-nitrophenyl)carbonate Dichloromethane 2-nitrophenyl (1R,2S)-(1,2-diphenyl-2-hydroxyethyl)carbamate researchgate.net
Benzylamine Bis(4-nitrophenyl) carbonate - N-benzyl-4-nitrophenyl carbamate

Solid-Phase Synthesis Techniques for Carbamates

Solid-phase synthesis is a powerful technique for generating large libraries of compounds for screening purposes. This methodology has been adapted for the synthesis of carbamates, offering convenient purification and the potential for automation. nih.gov

In this approach, an aromatic amine can be anchored to a solid support, such as a Merrifield resin. The immobilized amine is then reacted with a suitable reagent to form the carbamate linkage. nih.gov This method is advantageous for creating combinatorial libraries of bioactive molecules, as the reactions often proceed to completion and purification is simplified to washing the resin. nih.gov

Specifically for generating diverse analogs, oligocarbamates have been synthesized on solid supports using N-protected p-nitrophenyl carbonate monomers. acs.org This strategy allows for the stepwise construction of carbamate oligomers with varied side chains, achieving high coupling efficiencies at each step. acs.org The use of solid-phase techniques in conjunction with photolithographic methods has enabled the creation of spatially defined libraries of oligocarbamates that can be screened for binding affinity against biological targets like monoclonal antibodies. acs.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govyoutube.com The primary mechanism, dielectric heating, involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This technique often results in dramatically reduced reaction times, increased product yields, and improved purity. youtube.comajrconline.org

In the context of carbamate synthesis, microwave irradiation can facilitate the reaction between amines or alcohols and activating agents. While specific literature detailing microwave-assisted synthesis of nitrophenyl carbamates is specialized, the general principles are broadly applicable. For instance, the reaction of an alcohol with p-nitrophenyl chloroformate to form an activated carbonate, or the subsequent reaction with an amine to yield a carbamate, can be significantly expedited. nih.govacs.org Conventional methods might require several hours at room temperature or elevated temperatures, whereas microwave-assisted protocols can often achieve completion within minutes. youtube.com

The efficiency of MAOS is dependent on the ability of the solvents and reagents to absorb microwave energy. nih.gov The use of a microwave reactor allows for precise control over temperature and pressure, further enhancing reaction outcomes and safety. youtube.com This approach is particularly valuable for constructing libraries of compounds for medicinal chemistry research, where speed and efficiency are paramount.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis (General)

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating MechanismConduction/Convection (Slow, Non-uniform)Dielectric Heating (Rapid, Uniform) nih.gov
Reaction TimeHours to DaysMinutes to Hours youtube.com
Product YieldVariable, often moderateOften higher yields ajrconline.org
Side ReactionsMore prevalent due to prolonged heatingMinimized due to short reaction times

Catalytic Systems in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with greater efficiency and selectivity under milder conditions. The synthesis of nitrophenyl carbamates often employs catalytic systems to facilitate the formation of the carbamate linkage.

The synthesis of nitrophenyl carbamates frequently involves the reaction of alcohols or amines with reagents like p-nitrophenyl chloroformate (PNPCOCl). nih.govacs.org In these reactions, tertiary amines play crucial roles as both bases and nucleophilic catalysts.

Triethylamine (Et₃N) is commonly used as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst, particularly for the acylation of sterically hindered alcohols. nih.govreddit.com Its catalytic activity stems from its ability to react with p-nitrophenyl chloroformate to form a highly reactive intermediate, an N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by an alcohol or amine than the original chloroformate. The catalyst is then regenerated in the final step. The use of even catalytic amounts of DMAP can dramatically accelerate the rate of carbamate formation. reddit.com In some protocols, DMAP is used in stoichiometric amounts, while in others, it is used catalytically in conjunction with a less expensive base like triethylamine. reddit.comgoogle.com

Table 2: Role of Amine Catalysts in this compound Synthesis

Catalyst/BasePrimary FunctionMechanism of Action
TriethylamineBaseNeutralizes HCl byproduct.
DMAPNucleophilic CatalystForms a highly reactive N-acylpyridinium intermediate with the acylating agent. nih.gov

Research into carbamate synthesis is continuously exploring novel catalytic systems to improve efficiency and environmental compatibility. While many emerging methods focus on general carbamate synthesis, particularly using carbon dioxide as a C1 source, their principles represent the forefront of the field. rsc.org

Metal-Based Catalysis: Various metal catalysts are being investigated for carbamate synthesis.

Indium Catalysis: Indium-mediated reactions have gained attention due to the metal's high reactivity, low toxicity, and tolerance to air and water. nih.gov Catalytic amounts of indium can promote the efficient synthesis of carbamates from amines and alkyl chloroformates. nih.gov

Copper Catalysis: Copper(I) iodide (CuI) has been shown to be an inexpensive and effective catalyst for the N-arylation of primary carbamates, offering a cost-effective alternative to palladium-based systems. researchgate.net

Zirconium-Based MOFs: Metal-Organic Frameworks (MOFs) like Zr-MOF-808 have been reported as active heterogeneous catalysts for the carbamoylation of anilines under mild conditions, offering high yields and catalyst recyclability. researchgate.net

These emerging methodologies, particularly those that are halogen-free, align with the principles of green chemistry and offer promising future avenues for the synthesis of nitrophenyl carbamates and their analogs. rsc.org

Principles of Green Chemistry in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org Several of these principles are highly relevant to the synthesis of nitrophenyl carbamates.

Waste Prevention: The most effective green chemistry principle is to prevent waste generation in the first place. greenchemistry-toolkit.org The use of highly efficient catalytic methods, such as those involving DMAP or emerging metal catalysts, minimizes the formation of byproducts and improves reaction yields, thereby reducing waste. nih.govresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Catalytic reactions are inherently more atom-economical than those requiring stoichiometric reagents that are not incorporated into the final structure.

Less Hazardous Chemical Synthesis: This principle encourages the use of substances with little to no toxicity. jddhs.com While nitrophenyl carbamates are valuable reagents, their synthesis often involves hazardous precursors like chloroformates. A key goal in green chemistry is to develop alternative, safer synthetic routes, such as those that might utilize carbon dioxide instead of phosgene (B1210022) derivatives. rsc.org

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. rjpn.org Microwave-assisted synthesis is a prime example of this principle in action, as it significantly reduces reaction times and, consequently, the total energy consumed compared to conventional heating. jddhs.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. jddhs.com As detailed in section 2.3, catalysis is central to the efficient synthesis of nitrophenyl carbamates, reducing energy requirements, increasing selectivity, and minimizing waste.

By integrating techniques like microwave heating and developing novel, highly efficient catalytic systems, the synthesis of nitrophenyl carbamates can be made more sustainable and environmentally benign.

Reaction Mechanisms and Intrinsic Reactivity of Nitrophenyl Carbamates

Hydrolytic Decomposition Pathways of Nitrophenyl Carbamates

The hydrolysis of nitrophenyl carbamates, leading to the release of an amine, an alcohol or phenol (B47542), and carbon dioxide, is a fundamental reaction with implications in various chemical and biological processes. The pathway of this decomposition is highly dependent on the reaction conditions, particularly the pH.

Base-Catalyzed Hydrolysis Mechanisms

In alkaline environments, the hydrolysis of nitrophenyl carbamates is significantly accelerated. The mechanism of this base-catalyzed process can proceed through two distinct pathways: a concerted (BAC2) mechanism and a stepwise (E1cB) mechanism. The operative mechanism is largely determined by the substitution pattern of the carbamate (B1207046), specifically whether it is a primary, secondary, or tertiary carbamate.

The bimolecular acyl-carbon cleavage (BAC2) mechanism is characteristic of the hydrolysis of secondary and N,N-disubstituted carbamates. rsc.orgviu.ca This pathway involves a direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate. This concerted process proceeds through a single transition state, leading to the formation of a tetrahedral intermediate. semanticscholar.org The subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond and the liberation of the corresponding alcohol or phenol and a carbamic acid intermediate, which then rapidly decomposes to an amine and carbon dioxide.

The BAC2 mechanism is favored for secondary carbamates due to the absence of an acidic proton on the nitrogen atom, which is a prerequisite for the alternative E1cB pathway. viu.ca The rate of the BAC2 hydrolysis is influenced by the nature of the leaving group, with better leaving groups accelerating the reaction. rsc.org

Primary carbamates, which possess an acidic proton on the nitrogen atom, typically undergo hydrolysis via a stepwise elimination-unimolecular conjugate base (E1cB) mechanism. rsc.orgviu.cawikipedia.org This pathway is initiated by the deprotonation of the carbamate nitrogen by a base, forming a carbamate anion (the conjugate base). wikipedia.orgmasterorganicchemistry.com This initial step is a rapid and reversible equilibrium.

The subsequent and rate-determining step involves the unimolecular elimination of the leaving group (the nitrophenoxide ion) from the carbamate anion, leading to the formation of a highly reactive isocyanate intermediate. rsc.orgwikipedia.org This isocyanate is then rapidly attacked by water to form a carbamic acid, which, as in the BAC2 pathway, decomposes to the corresponding amine and carbon dioxide.

The E1cB mechanism is characterized by its two-step nature, with the formation of a distinct intermediate. wikipedia.orgmasterorganicchemistry.com The rate of this reaction is highly sensitive to the acidity of the N-H proton and the stability of the resulting carbamate anion. rsc.org Evidence for the E1cB mechanism in the hydrolysis of aryl carbamates includes the observation of isocyanate intermediates. rsc.org

Tetrahedral intermediates are central to the understanding of carbonyl reactions, including the hydrolysis of carbamates. ic.ac.uk In the context of the BAC2 mechanism, the formation of a tetrahedral intermediate is a key step. semanticscholar.org This transient species features a central carbon atom bonded to four substituents, transitioning from an sp2 to an sp3 hybridization state.

pH-Dependent Reactivity Profiles in Hydrolysis

The rate of hydrolysis of nitrophenyl carbamates exhibits a strong dependence on the pH of the medium. emerginginvestigators.org Generally, these compounds are relatively stable in neutral and acidic solutions but undergo rapid cleavage under basic conditions. emerginginvestigators.orgemerginginvestigators.org

A typical pH-rate profile for the hydrolysis of a nitrophenyl carbamate shows a slow, pH-independent reaction rate at acidic and neutral pH. As the pH increases into the alkaline region, the rate of hydrolysis increases significantly. emerginginvestigators.org For primary carbamates that hydrolyze via the E1cB mechanism, the rate continues to increase with pH as the concentration of the hydroxide ion, which acts as the base to deprotonate the carbamate, increases. However, for some carbamates, the rate may plateau at very high pH values, indicating that the deprotonation step is no longer rate-limiting. emerginginvestigators.org

For secondary carbamates proceeding through the BAC2 mechanism, the rate of hydrolysis is directly proportional to the hydroxide ion concentration, leading to a linear increase in the observed rate constant with increasing pH in the alkaline range. The specific pH at which the hydrolysis becomes significant depends on the structure of the carbamate, particularly the nature of the nitrophenyl leaving group and the substituents on the nitrogen atom. emerginginvestigators.org

pH-Dependent Hydrolysis of Nitrophenyl Carbamates
pHRelative Initial Rate of Hydrolysis (4-Nitrophenyl Carbamate)Dominant Mechanism
1LowMinimal Hydrolysis
3LowMinimal Hydrolysis
7LowMinimal Hydrolysis
8IncreasingBase-Catalyzed Hydrolysis Begins
9IncreasingE1cB or BAC2
10IncreasingE1cB or BAC2
11HighE1cB or BAC2
12Very HighE1cB or BAC2
13Maximum (Plateau for some)E1cB or BAC2
14Maximum (Plateau for some)E1cB or BAC2

Nucleophilic Substitution Reactions Involving Nitrophenyl Carbamates

Due to the excellent leaving group ability of the p-nitrophenoxide ion, nitrophenyl carbamates are highly reactive towards nucleophiles and are frequently employed as activated precursors for the synthesis of other carbamates and related compounds. nih.govbeilstein-journals.org These reactions typically proceed via a nucleophilic acyl substitution mechanism.

In these reactions, a nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the this compound. nih.govbeilstein-journals.org This attack leads to the formation of a tetrahedral intermediate, similar to that in the BAC2 hydrolysis mechanism. The subsequent collapse of this intermediate results in the expulsion of the p-nitrophenoxide ion and the formation of a new carbamate or a related derivative.

Aminolysis Reaction Kinetics and Mechanisms

The aminolysis of nitrophenyl carbamates has been the subject of detailed kinetic studies to elucidate their reaction mechanisms. The reactions of methyl 4-nitrophenyl carbonate (MNPC) with a series of secondary alicyclic amines (SAA) and quinuclidines have been investigated in aqueous solutions. acs.org When the amine is in excess, the reactions follow pseudo-first-order kinetics. acs.orgnih.gov For the reactions of SAA with MNPC, plots of the observed rate coefficient (kobsd) versus amine concentration at a constant pH are linear, with a pH-independent slope (kN). acs.org

A key tool for understanding the mechanism is the Brønsted-type plot, which correlates the logarithm of the rate constant (log kN) with the pKa of the amine nucleophile. For the reactions of secondary alicyclic amines with methyl 4-nitrophenyl carbonate, the Brønsted plot is biphasic, showing a distinct downward curvature. acs.org This curvature is indicative of a stepwise mechanism that proceeds through a zwitterionic tetrahedral intermediate (T±). The plot reveals a change in the rate-determining step (RDS) depending on the basicity of the amine. acs.org

For highly basic amines (high pKa), the formation of the tetrahedral intermediate (the k1 step) is the rate-determining step. Conversely, for less basic amines (low pKa), the breakdown of the intermediate to form the products (the k2 step) becomes rate-limiting. acs.orgrsc.org The Brønsted plot for the quinuclidinolysis of MNPC, however, is linear with a slope (βN) of 0.86, which suggests a stepwise process where the breakdown of the T± intermediate is consistently the rate-limiting step. acs.org

The general mechanism for the aminolysis of nitrophenyl carbamates can be summarized as follows:

Nucleophilic attack by the amine on the carbonyl carbon of the carbamate to form a zwitterionic tetrahedral intermediate (T±).

Collapse of the T± intermediate, involving the expulsion of the nitrophenoxide leaving group, to form the final products.

The nature of the amine (primary vs. secondary) and the electrophilic center (e.g., C=O vs. C=S) can significantly influence both the reactivity and the specific details of the reaction mechanism. nih.govresearchgate.net

Table 1: Brønsted Slopes for Aminolysis of Methyl 4-Nitrophenyl Carbonate (MNPC) with Secondary Alicyclic Amines (SAA) acs.org
pKa RegionBrønsted Slope (β)Rate-Determining Step
High pKa (Basic Amines)0.3Formation of Tetrahedral Intermediate (k1)
Low pKa (Less Basic Amines)1.0Breakdown of Tetrahedral Intermediate (k2)

Phenolysis Reaction Pathways

The reactions of nitrophenyl carbamates and related carbonates with phenoxide anions have also been kinetically investigated to determine their pathways. Studies on phenyl 4-nitrophenyl carbonate (PNPC) and phenyl 2,4-dinitrophenyl carbonate (PDNPC) reacting with a series of phenoxide anions in aqueous solution show that the reactions follow pseudo-first-order kinetics under excess phenoxide conditions. researchgate.net The reactions are first order with respect to the phenoxide concentration. researchgate.net

Unlike the aminolysis reactions which often proceed stepwise, the Brønsted-type plots for the phenolysis of both PNPC and PDNPC are linear. researchgate.net The linearity of these plots, with slopes (βnuc) of 0.61 for PNPC and 0.49 for PDNPC, is consistent with a concerted, one-step mechanism (SNAr-like) for both reaction series. researchgate.net There is no evidence of a stable tetrahedral intermediate, and the reaction proceeds directly to products through a single transition state.

The reactivity is significantly influenced by the substitution on the nitrophenyl leaving group. PDNPC is more reactive than PNPC towards phenoxide nucleophiles. This enhanced reactivity is attributed to two factors:

The additional nitro group in PDNPC makes its carbonyl carbon more electrophilic. researchgate.net

The 2,4-dinitrophenoxide is a better, more stable leaving group than the 4-nitrophenoxide. researchgate.net

Table 2: Brønsted Slopes for the Concerted Phenolysis of Nitrophenyl Carbonates researchgate.net
SubstrateBrønsted Slope (βnuc)Inferred Mechanism
Phenyl 4-nitrophenyl carbonate (PNPC)0.61Concerted
Phenyl 2,4-dinitrophenyl carbonate (PDNPC)0.49Concerted

Analysis of Leaving Group Abilities and Nucleofugality

The reactivity of nitrophenyl carbamates in nucleophilic substitution reactions is critically dependent on the ability of the nitrophenoxide moiety to depart as a leaving group. The term nucleofuge refers to a leaving group that departs with the bonding electron pair. nih.gov The effectiveness of a leaving group is often related to the stability of the departing anion, which can be estimated by the pKa of its conjugate acid.

4-Nitrophenol (B140041) is a significantly stronger acid (pKa ≈ 7.15) than phenol (pKa ≈ 10), meaning the 4-nitrophenoxide anion is a more stable and therefore better leaving group than the unsubstituted phenoxide ion. emerginginvestigators.org This is due to the strong electron-withdrawing nature of the para-nitro group, which delocalizes the negative charge of the resulting phenoxide ion through resonance, thereby stabilizing it. emerginginvestigators.org

This enhanced leaving group ability allows reactions involving the displacement of 4-nitrophenoxide to occur under mild conditions. emerginginvestigators.orgemerginginvestigators.orgresearchgate.net For instance, 4-nitrophenyl carbamates can be cleaved under mild basic conditions, a property that makes them useful as base-labile protecting groups in organic synthesis. emerginginvestigators.orgresearchgate.net The release of the yellow-colored 4-nitrophenolate (B89219) ion upon cleavage also provides a convenient method for monitoring the reaction progress spectrophotometrically. emerginginvestigators.org

Studies on the fragmentation of 4-nitrobenzyl carbamates have shown that the efficiency of amine release can vary with small changes in the leaving group structure, although this variation is not always directly correlated with the basicity of the leaving aniline. researchgate.net In the aminolysis of carbonates with two potential leaving groups, such as 4-cyanophenyl 4-nitrophenyl carbonate, the stabilization of the nucleofuges is a primary factor controlling the product distribution. rsc.org

Thermal Decomposition Pathways of Nitrophenyl Carbamates

Formation of Benzofurazan Derivatives

A unique thermal decomposition pathway has been identified for alkyl N-(o-nitrophenyl)carbamates. When heated to temperatures between 250-270°C, these compounds undergo a thermal breakdown to produce benzo-2,1,3-oxadiazole, commonly known as benzofurazan. cdnsciencepub.comcdnsciencepub.com This reaction provides a novel and direct method for synthesizing benzofurazan from readily available carbamates. cdnsciencepub.com

The yield of benzofurazan is dependent on the specific alkyl group of the carbamate. The highest yield, up to 53%, was achieved with methyl N-(o-nitrophenyl)carbamate, making it the optimal substrate for this transformation. cdnsciencepub.comcdnsciencepub.com This pyrolytic method is advantageous as it affords a ready source of pure benzofurazan. cdnsciencepub.com

Investigation of Isocyanate Intermediates in Thermal Reactions

The thermal decomposition of carbamates often proceeds through the formation of an isocyanate and an alcohol. researchgate.netnih.govutwente.nlmdpi.com Therefore, the potential role of o-nitrophenyl isocyanate as an intermediate in the formation of benzofurazan from N-(o-nitrophenyl)carbamates was investigated. cdnsciencepub.com

However, when o-nitrophenyl isocyanate itself was subjected to the same pyrolytic conditions (250-270°C), it yielded only a very small amount (5%) of benzofurazan, with the majority of the material forming a black tar. cdnsciencepub.com This result strongly suggests that the formation of benzofurazan from the thermal decomposition of the carbamate does not proceed primarily through the preliminary formation of o-nitrophenyl isocyanate. cdnsciencepub.com

Further investigation revealed that the reaction conditions, particularly the rate of heating, played a crucial role in the product yield. cdnsciencepub.com When the carbamate was brought to the decomposition temperature slowly, the yield of benzofurazan was low (around 10%). In contrast, rapid heating significantly increased the yield. This observation suggests that rapid heating favors the direct formation of benzofurazan over a competing side reaction, which may involve the formation of isocyanate. cdnsciencepub.com

Photolabile Reactivity and Cleavage Mechanisms

Certain nitrophenyl carbamates, particularly those derived from o-nitrobenzyl alcohol, exhibit photolabile properties, making them useful as photoremovable protecting groups. researchgate.netresearchgate.net These compounds are stable under normal conditions but can be cleaved upon irradiation with UV light to release a protected functional group, such as an amine or an alcohol. researchgate.net

The underlying mechanism for the photocleavage is the classical o-nitrobenzyl photorearrangement. researchgate.net Upon absorption of UV light (typically below 400 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of a transient aci-nitro intermediate. nih.gov This intermediate is unstable and rapidly rearranges, leading to the cleavage of the carbamate bond and the release of the protected amine or alcohol, carbon dioxide, and an o-nitrosobenzaldehyde derivative. researchgate.netnih.gov

The process can be summarized as:

Photoexcitation of the o-nitrobenzyl group.

Intramolecular hydrogen atom transfer to form an aci-nitro intermediate.

Decay of the intermediate, leading to the cleavage of the benzylic C-O bond and release of the protected substrate.

The quantum efficiency of this process, which is the number of molecules released per photon absorbed, can be quite high, with reported values for cyclohexylamine release from various o-nitrobenzyl carbamates ranging from 0.11 to 0.62. researchgate.net The specific structure of the photoactive center, including substituents on the aromatic ring or at the benzylic position, can influence both the quantum yield and the rate of release. researchgate.netnih.gov For instance, laser flash photolysis studies have directly observed the aci-nitro intermediate, which decays in the millisecond to microsecond timescale to release the caged compound. nih.gov

Photoinduced Decarbamylation Processes

The cleavage of the carbamate group in o-nitrophenyl carbamates upon irradiation with UV light is a well-documented process known as photoinduced decarbamylation. researchgate.net This reaction is a key feature of the "classical o-nitrobenzyl photorearrangement". researchgate.net The process is initiated by the absorption of a photon, which promotes the o-nitrobenzyl moiety to an electronically excited state. This leads to the release of the protected amine, carbon dioxide, and an o-nitrosobenzaldehyde derivative. researchgate.netacs.org

The efficiency of this photolytic cleavage is quantified by the quantum yield (Φ), which is dependent on both steric and electronic factors of the carbamate structure. researchgate.net For instance, the quantum efficiency for the photogeneration of cyclohexylamine from various o-nitrobenzyl-derived carbamates at 254 nm has been observed to range from 0.11 to 0.62. researchgate.net This variation is attributed to the substitution pattern on the o-nitrobenzyl group and the nature of the α-substituent. researchgate.net

The general mechanism for the photoinduced decarbamylation of an o-nitrobenzyl carbamate is depicted below:

Photoexcitation: The o-nitrobenzyl carbamate absorbs a photon, transitioning to an excited singlet state, which can then undergo intersystem crossing to a triplet state. researchgate.netrsc.org

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

Formation of an aci-nitro Intermediate: This hydrogen transfer results in the formation of a transient aci-nitro intermediate. acs.org

Rearrangement and Release: The aci-nitro intermediate undergoes a series of rearrangements, leading to the cleavage of the carbamate bond and the release of the free amine, carbon dioxide, and the corresponding o-nitrosobenzaldehyde. rsc.org

The photoproducts of this reaction, particularly the o-nitrosobenzaldehyde, are themselves photochemically active, which can sometimes complicate the product distribution in prolonged irradiations. rsc.org

Table 1: Quantum Yields for Cyclohexylamine Photogeneration from Substituted o-Nitrobenzyl Carbamates.
α-Substituento-Nitro Substitution PatternQuantum Yield (Φ) at 254 nmReference
HUnsubstituted0.11 researchgate.net
CH₃Unsubstituted0.25 researchgate.net
PhUnsubstituted0.62 researchgate.net
H4,5-Dimethoxy0.18 researchgate.net

Intramolecular Hydrogen Atom Transfer in Photoreactions

A critical step in the photorearrangement of o-nitrobenzyl compounds, including nitrophenyl carbamates, is an intramolecular hydrogen atom transfer (HAT). researchgate.netrsc.org Upon photoexcitation, the nitro group is promoted to an excited state (typically the triplet n,π* state), which has radical-like reactivity. rsc.org This excited nitro group then abstracts a hydrogen atom from the benzylic position (the carbon atom attached to the oxygen of the carbamate). researchgate.netrsc.org

The general scheme for the intramolecular HAT in o-nitrobenzyl carbamates is as follows:

Excitation: R-CH₂-O-C(=O)NHR' + hν → [R-CH₂-O-C(=O)NHR']*

Intramolecular HAT: [R-CH₂-O-C(=O)NHR']* → R-CH•-O-C(=O)NHR' (as part of the aci-nitro intermediate formation)

This intramolecular process is highly efficient due to the proximity of the nitro group and the benzylic hydrogen atoms. Studies on related o-nitrophenol compounds have also highlighted the importance of intramolecular hydrogen transfer in their photochemical behavior, where the phenolic hydroxyl hydrogen is transferred to the nitro group. researchgate.netrsc.org

Control of Photolytic Product Distribution via Protolytic Equilibria

The distribution of photolytic products from nitrophenyl carbamates can potentially be influenced by protolytic equilibria, primarily the pH of the reaction medium. While direct and extensive studies on the pH-dependent photolysis of nitrophenyl carbamates are not widely reported, the principles of acid-base chemistry and their effect on photochemical reactions of related nitroaromatic compounds provide a basis for understanding potential influences.

The pH of the solution can affect the photolytic process in several ways:

Protonation/Deprotonation of the Reactant: The ground state of the this compound itself may undergo protonation or deprotonation depending on the pH, which could alter its absorption spectrum and the nature of its excited states.

Protonation/Deprotonation of Intermediates: The transient species formed during the photoreaction, such as the aci-nitro intermediate, are known to have acidic properties. The protonation state of this intermediate could influence its subsequent reaction pathways, potentially altering the product distribution. For instance, in the photolysis of other nitroaromatic compounds, the formation of different nitrating agents can be pH-dependent. researchgate.net

Influence on Leaving Group Departure: The final steps of the decarbamylation involve the release of an amine. The protonation state of the amine leaving group could influence the kinetics of its departure.

Studies on the photolysis of other aromatic compounds, such as p-nitrophenol, have shown a clear dependence of the degradation rate on pH. nih.gov For example, the ozonolysis rate constant for p-nitrophenol shows a positive correlation with pH. nih.gov Similarly, the photolytic degradation of various pharmaceutical compounds is significantly influenced by the pH of the medium, affecting both the rate of reaction and the by-products formed. nih.gov These examples suggest that the photolytic behavior of nitrophenyl carbamates could also be susceptible to control by adjusting the pH, thereby influencing the efficiency of decarbamylation and the formation of side products.

Table 2: Compound Names Mentioned in the Article.
Compound Name
This compound
o-Nitrobenzyl carbamate
Cyclohexylamine
o-Nitrosobenzaldehyde
p-Nitrophenol

Computational and Theoretical Investigations of Nitrophenyl Carbamate Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of nitrophenyl carbamate (B1207046) systems. By approximating the many-electron problem to one concerning the electron density, DFT offers a balance between computational cost and accuracy for predicting molecular properties. A common approach involves using hybrid functionals like B3LYP with Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p), which have been shown to reliably predict geometries and electronic characteristics for a wide range of organic molecules.

Molecular Structure Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy conformation. For nitrophenyl carbamate systems, this involves determining the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

Experimental data from X-ray crystallography for compounds like Methyl N-(4-nitrophenyl)carbamate and 4-Nitrophenyl N-phenylcarbamate provide a valuable reference for validating the accuracy of computational models. nih.govchemrxiv.org In Methyl N-(4-nitrophenyl)carbamate, for instance, the nitro and methoxycarbonyl groups are observed to be slightly twisted out of the plane of the aromatic ring. nih.gov Specifically, the dihedral angles are reported to be 5.1(1)° for the nitro group and 6.2(1)° for the methoxycarbonyl group relative to the phenyl ring. nih.gov Similarly, in 4-Nitrophenyl N-phenylcarbamate, the two aromatic rings are significantly twisted with respect to the central carbamate bridge. chemrxiv.org

Computational studies on carbamate monomers have revealed that the carbamate unit itself tends to be planar, which is attributed to the delocalization of π-electrons across the backbone. nih.gov However, unlike peptides which strongly favor a trans configuration, carbamates can also have energetically stable cis configurations. nih.gov DFT calculations can accurately model these subtle conformational preferences and provide optimized geometric parameters that are often in good agreement with experimental crystal structure data.

Below is a table of selected experimental bond lengths for Methyl N-(4-nitrophenyl)carbamate, which serve as a benchmark for DFT calculations.

BondExperimental Bond Length (Å)
C(carbonyl)-O(ester)1.341
C(carbonyl)=O1.200
C(carbonyl)-N1.364
N-C(phenyl)1.416
C(phenyl)-N(nitro)1.456
N(nitro)-O(nitro)1.221
N(nitro)-O(nitro)1.229

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.

The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity. The energy of the LUMO is related to the electron affinity and indicates its electrophilicity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For nitrophenyl carbamates, the presence of the electron-withdrawing nitro group and the carbamate functionality significantly influences the energies of these frontier orbitals. DFT calculations are employed to determine these energy values. For a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations have shown the HOMO energy to be -7.06 eV and the LUMO energy to be -2.11 eV, resulting in a HOMO-LUMO gap of 4.95 eV. researchgate.net These values indicate that a significant amount of energy is required for electronic excitation, suggesting considerable kinetic stability. mdpi.comresearchgate.net The distribution of the HOMO and LUMO across the molecule reveals the regions most likely to be involved in electron donation and acceptance, respectively. In many nitrophenyl derivatives, the HOMO is often localized on the phenyl ring and the carbamate's nitrogen atom, while the LUMO is predominantly centered on the electron-deficient nitrophenyl moiety.

ParameterEnergy (eV)
EHOMO-7.06
ELUMO-2.11
Energy Gap (ΔE)4.95
researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto a surface of constant electron density, with different colors indicating varying electrostatic potential. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

Typically, MEP maps use a color spectrum where red indicates regions of most negative electrostatic potential (electron-rich), and blue represents areas of most positive electrostatic potential (electron-deficient). Green and yellow areas denote regions with intermediate or near-zero potential.

In this compound systems, the MEP surface clearly illustrates the molecule's electronic landscape. The oxygen atoms of the nitro group and the carbonyl group of the carbamate are characterized by intense red regions, indicating they are the most electron-rich sites and are susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the carbamate nitrogen (N-H) typically shows a region of positive potential (blue), highlighting its role as a hydrogen bond donor. The aromatic protons also exhibit positive potential. This detailed mapping helps in understanding intermolecular interactions and the initial steps of chemical reactions.

Mulliken Atomic Charge Distribution and Its Implications for Reactivity

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule from the results of a quantum chemical calculation. While the absolute values of Mulliken charges can be sensitive to the basis set used, they provide a useful qualitative picture of the electron distribution and can help identify sites of reactivity.

The distribution of charges reveals the electron-donating or electron-withdrawing effects of different functional groups. In nitrophenyl carbamates, the strong electron-withdrawing nature of the nitrophenyl group significantly influences the charge distribution. Computational studies on a 4-nitrophenyl carbamate derivative have shown that the carbonyl carbon atom bears a significant positive partial charge. One study calculated a Mulliken charge of +0.406 on this carbon, rendering it highly electrophilic. This positive charge makes the carbonyl carbon a prime target for nucleophilic attack, a key step in the hydrolysis and other substitution reactions of these compounds.

The nitrogen atom of the carbamate group typically has a negative charge, while the hydrogen attached to it is positively charged. The oxygen atoms of both the carbonyl and nitro groups carry substantial negative charges, consistent with their high electronegativity. The table below presents a representative Mulliken charge distribution for key atoms in a this compound system, illustrating the charge separation within the molecule.

AtomMulliken Charge (e)
C (carbonyl)+0.406
O (carbonyl)-0.350
N (carbamate)-0.250
C (phenyl attached to N)+0.100
C (phenyl with nitro group)-0.050
N (nitro)+0.550
O (nitro)-0.400

Prediction of Reactive Sites and Overall Reactivity

Electrophilic Sites: The most significant electrophilic site is the carbonyl carbon of the carbamate group. This is consistently identified by its large positive Mulliken charge and its location in a region of positive or near-neutral electrostatic potential. This site is highly susceptible to attack by nucleophiles. The carbon atom of the phenyl ring attached to the nitro group also exhibits some electrophilic character.

Nucleophilic Sites: The oxygen atoms of the carbonyl and nitro groups are the primary nucleophilic sites, as shown by their negative Mulliken charges and the negative potential regions in the MEP map. The nitrogen atom of the carbamate also possesses nucleophilic character due to its lone pair of electrons.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and thermodynamic properties of molecules in various environments, such as in solution or interacting with biological macromolecules.

For this compound systems, MD simulations can be employed to investigate several aspects:

Conformational Dynamics: While DFT calculations provide static, minimum-energy structures, MD simulations reveal how the molecule behaves at finite temperatures. This includes rotations around single bonds, such as the C-N and C-O bonds of the carbamate linkage, and the flexibility of the entire molecule. This can be particularly insightful for understanding the conformational landscape and the transitions between different stable or metastable states.

Solvation Effects: MD simulations explicitly model the interactions between the this compound solute and the surrounding solvent molecules (e.g., water, organic solvents). This allows for the study of how the solvent influences the conformational preferences and reactivity of the carbamate. The formation and dynamics of hydrogen bonds between the carbamate's N-H group or oxygen atoms and solvent molecules can be analyzed in detail.

Interactions with Other Molecules: In the context of medicinal chemistry or materials science, MD simulations are invaluable for studying the interactions of nitrophenyl carbamates with biological targets like enzymes or with other molecules in a mixture. For example, simulations can be used to model the binding of a carbamate-based inhibitor to the active site of an enzyme, providing insights into the binding mode, interaction energies, and the stability of the complex. nih.gov

In a typical MD simulation of a this compound, the system is first solvated in a box of solvent molecules. The system is then energy-minimized to remove any unfavorable contacts, followed by a period of heating and equilibration to bring it to the desired temperature and pressure. Finally, a production run is performed, during which the trajectories of all atoms are saved for subsequent analysis. From these trajectories, various properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions, and hydrogen bond dynamics can be calculated to provide a comprehensive picture of the system's behavior over time.

Theoretical Insights into Carbamate Amide Resonance and Rotational Barriers

The electronic structure of the carbamate group gives rise to important properties like amide resonance, which influences the molecule's geometry and reactivity. The delocalization of the nitrogen lone pair electrons into the carbonyl group creates a partial double bond character in the C–N bond. nih.govacs.org This restricts free rotation around the C–N bond, leading to the existence of syn and anti rotamers. nih.gov

Theoretical and experimental studies have shown that the amide resonance in carbamates is approximately 3–4 kcal/mol lower than in typical amides, a difference attributed to electronic and steric effects from the adjacent ester oxygen. acs.org Computational methods are essential for quantifying the energy barriers to this rotation. For an N-alkylcarbamate, the rotational barrier is about 16 kcal/mol. nih.gov This barrier is lowered in N-aryl systems; for example, an N-phenylcarbamate has a rotational barrier of 12.5 kcal/mol. nih.gov The barrier can be even lower in systems with strong electron-withdrawing groups, such as N-(2-pyrimidyl)carbamates, where barriers can be less than 9 kcal/mol. nih.gov Computational analyses trace the origin of this effect to the increased single-bond character of the C(carbonyl)–N bond, resulting from the electron-withdrawing nature of the attached aryl or heteroaryl ring. nih.gov

Carbamate TypeC–N Rotational Barrier (kcal/mol)Reference
N-alkylcarbamate~16 nih.gov
N-phenylcarbamate12.5 nih.gov
N-(2-pyrimidyl)carbamate<9 nih.gov

Computational Modeling for Mechanistic Elucidation and Validation

Computational modeling is a powerful strategy for elucidating the mechanisms of reactions involving nitrophenyl carbamates and for validating experimental findings.

Understanding a chemical reaction requires detailed knowledge of its energy landscape, including the structures of intermediates and, most importantly, the transition states that connect them. Computational methods, particularly DFT, are used to map these pathways. For instance, in the aminolysis of related nitrophenyl esters, a six-membered cyclic transition state has been proposed based on kinetic data and supported by computational models. researcher.liferesearchgate.net This transition state involves a second amine molecule acting as a proton shuttle, which lowers the activation energy of the reaction. researcher.life

In studies on the antioxidant activity of phenyl carbamates, DFT calculations have been used to explore various mechanistic pathways, such as hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SETPT). researchgate.net By calculating the energies of reactants, products, and transition states, researchers can determine the most favorable reaction mechanism. researchgate.net Similarly, in catalyzed reactions like the palladium-catalyzed synthesis of carbamates, computational studies identify key intermediates and evaluate the thermodynamic and kinetic feasibility of each step, confirming that C–N bond formation is fundamental to product stability. mdpi.com

A key strength of computational chemistry is its ability to provide predictions that can be directly correlated with experimental data, such as reaction rates. This synergy provides a more complete understanding of the reaction mechanism. For the hydrolysis of 4-nitrophenyl carbamate, DFT calculations have been used to support spectroscopic findings. emerginginvestigators.org The computational analysis showed that the related 4-nitrophenyl carbonate has a more electron-poor carbonyl carbon, making it more susceptible to nucleophilic attack and thus explaining its faster hydrolysis rate compared to the carbamate. emerginginvestigators.org A direct correlation was established between the calculated Mulliken charge on the carbonyl carbon and the experimentally observed initial rates of hydrolysis. emerginginvestigators.orgresearchgate.net

Applications in Organic Synthesis and Materials Science

Nitrophenyl Carbamates as Chemical Protecting Groups

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Nitrophenyl carbamates have emerged as a valuable class of protecting groups, offering distinct advantages in terms of their introduction and cleavage under specific conditions.

Amine Protection Strategies

The protection of amines is a frequent necessity in multi-step organic synthesis, particularly in peptide chemistry and the synthesis of complex nitrogen-containing natural products. Nitrophenyl carbamates provide a reliable method for rendering amines non-nucleophilic and stable to a range of reaction conditions.

p-Nitrophenyl Carbamates: These are typically installed by reacting an amine with p-nitrophenyl chloroformate in the presence of a base. The resulting carbamate (B1207046) is stable under neutral and acidic conditions but can be readily cleaved under basic conditions. This base-lability provides orthogonality to acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group. For instance, benzylamine (B48309) can be protected as its 4-nitrophenyl carbamate with high yields (72-94%) by acylation with 4-nitrophenyl chloroformate. emerginginvestigators.org The increased nucleophilicity of amines compared to alcohols may necessitate modified reaction conditions, such as lower temperatures, to achieve successful protection. emerginginvestigators.org

o-Nitrobenzyl Carbamates: An alternative strategy involves the use of o-nitrobenzyl carbamates, which are notable for their photolabile nature. These protecting groups can be introduced by reacting an amine with an appropriate o-nitrobenzyl derivative, such as o-nitrobenzyl phenyl carbonate. emerginginvestigators.org The key advantage of the o-nitrobenzyl group is its removal under neutral conditions by irradiation with UV light, typically around 350 nm. This photolytic cleavage generates the free amine, carbon dioxide, and o-nitrosobenzaldehyde. acs.org This method is orthogonal to both acid- and base-labile protecting groups, offering an additional layer of selectivity in complex syntheses.

Table 1: Comparison of Amine Protection Strategies using Nitrophenyl Carbamates
Protecting GroupIntroduction ReagentKey FeatureDeprotection Condition
p-Nitrophenyl carbamatep-Nitrophenyl chloroformateBase-labileBasic hydrolysis (e.g., pH > 12)
o-Nitrobenzyl carbamateo-Nitrobenzyl phenyl carbonatePhotolabileUV irradiation (~350 nm)

Alcohol Protection Strategies

Similar to amines, the hydroxyl group of alcohols often requires protection during synthetic sequences. p-Nitrophenyl carbonates, the oxygen analogs of carbamates, serve this purpose effectively.

The protection of an alcohol as a 4-nitrophenyl carbonate is typically achieved by acylation with 4-nitrophenyl chloroformate in the presence of a base like triethylamine (B128534). emerginginvestigators.org For example, benzyl (B1604629) alcohol can be converted to 4-nitrophenyl benzylcarbonate in high yield (94%). emerginginvestigators.org These carbonate protecting groups exhibit similar stability profiles to their carbamate counterparts, being stable in acidic and neutral media but susceptible to cleavage under basic conditions. emerginginvestigators.org The hydrolysis of 4-nitrophenyl carbonates proceeds more rapidly than that of the corresponding carbamates under basic conditions, a difference attributed to the higher electron density on the nitrogen atom of the carbamate, which makes the carbonyl carbon less electrophilic. emerginginvestigators.org

Carboxylic Acid Protection Strategies

The use of nitrophenyl carbamates for the direct protection of carboxylic acids is not a widely documented or conventional strategy in organic synthesis. While the o-nitrobenzyl group, often introduced as an ester, is a well-established photolabile protecting group for carboxylic acids, the formation of a mixed anhydride-like linkage through a carbamate functionality for protection is not a standard application. nih.gov The inherent reactivity of such a linkage would likely render it unsuitable as a stable protecting group for most synthetic transformations.

Orthogonal Protecting Group Methodologies

A key aspect of modern synthetic chemistry is the concept of orthogonal protection, where multiple protecting groups can be removed selectively in the presence of others. Nitrophenyl carbamates are valuable tools in this regard.

p-Nitrophenyl carbamates are stable to the acidic conditions used to remove Boc groups, making them an orthogonal pair. emerginginvestigators.org

o-Nitrobenzyl carbamates are cleaved by photolysis, a condition that does not affect acid-labile (e.g., Boc), base-labile (e.g., Fmoc), or hydrogenolysis-labile (e.g., Cbz) groups. emerginginvestigators.org This makes the o-nitrobenzyl group orthogonal to a wide range of commonly used protecting groups. For example, o-nitrobenzyl carbamates have been shown to be orthogonal to Boc and Alloc protecting groups. emerginginvestigators.org

This orthogonality allows for the selective deprotection and functionalization of different sites within a complex molecule, which is particularly crucial in the synthesis of peptides and other polyfunctional compounds.

Deprotection Strategies and Reaction Conditions

The choice of deprotection strategy is dictated by the nature of the nitrophenyl carbamate used.

Base-Labile Deprotection of p-Nitrophenyl Carbamates: The cleavage of p-nitrophenyl carbamates and carbonates is typically achieved through basic hydrolysis. The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. emerginginvestigators.org The deprotection is most effective at high pH, typically pH 12 and above. emerginginvestigators.org A practical advantage of this method is that the release of the p-nitrophenolate ion, which is bright yellow, allows for the spectroscopic monitoring of the deprotection progress at around 400-413 nm. emerginginvestigators.org

Photolytic Deprotection of o-Nitrobenzyl Carbamates: The removal of the o-nitrobenzyl group is accomplished by irradiation with UV light. The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. nih.govacs.org This intermediate then rearranges to release the protected amine, carbon dioxide, and o-nitrosobenzaldehyde. acs.orgnih.gov This deprotection method is exceptionally mild and occurs under neutral conditions, avoiding the need for harsh acidic or basic reagents.

Table 2: Deprotection Conditions for Nitrophenyl Carbamates
Protecting GroupDeprotection MethodReagents/ConditionsByproducts
p-Nitrophenyl carbamateBasic HydrolysisAqueous base (pH > 12)p-Nitrophenol, CO2
o-Nitrobenzyl carbamatePhotolysisUV light (~350 nm)o-Nitrosobenzaldehyde, CO2

Nitrophenyl Carbamates as Activated Building Blocks in Organic Synthesis

Beyond their role as protecting groups, nitrophenyl carbamates are valuable as activated building blocks. The nitrophenoxy group is an excellent leaving group, facilitating the reaction of the carbamate with various nucleophiles. This property is exploited in the synthesis of ureas, other carbamates, and heterocyclic compounds.

Urea (B33335) Synthesis: Nitrophenyl carbamates are frequently employed as precursors for the synthesis of ureas. They react readily with primary and secondary amines to form the corresponding substituted ureas, with the release of nitrophenol. This method avoids the use of hazardous reagents like phosgene (B1210022). For example, 4-nitrophenyl 2-azidoethylcarbamate derivatives have been developed as activated urea building blocks for the construction of compound libraries. nih.gov These building blocks can be used in parallel solution-phase synthesis to generate a diverse range of urea-containing compounds in good yields. nih.gov

Synthesis of Other Carbamates and Heterocycles: The activated nature of nitrophenyl carbamates allows for their conversion into other carbamates by reaction with alcohols. Furthermore, their reactivity has been harnessed in the synthesis of various heterocyclic systems. For instance, the reaction of p-nitrophenyl carbonates with amidine bases like DBU and DBN can lead to the formation of lactam-derived carbamates through a ring-opening and rearrangement process. beilstein-journals.org

The utility of nitrophenyl carbamates as activated building blocks is a testament to their tunable reactivity, making them a valuable tool in the synthetic chemist's arsenal for the construction of complex molecular architectures.

Synthesis of Diverse Carbamate Derivatives

The activated nature of nitrophenyl carbamates makes them excellent precursors for the synthesis of other carbamate derivatives through transesterification or aminolysis. The p-nitrophenoxide ion is a good leaving group, facilitating the reaction with various nucleophiles under mild conditions. emerginginvestigators.orgemerginginvestigators.org This methodology is particularly useful for introducing the carbamate moiety into sensitive molecules, such as amino acids and nucleosides, where harsh reaction conditions are not tolerated. researchgate.netnih.gov

Mixed carbonates bearing a p-nitrophenyl group are frequently employed for the preparation of a wide range of carbamates. acs.orgnih.gov These activated carbonates are typically synthesized by treating a suitable alcohol with p-nitrophenyl chloroformate in the presence of a base. acs.orgnih.gov The resulting p-nitrophenyl carbonate can then efficiently react with a primary or secondary amine to yield the desired carbamate derivative. acs.org This two-step approach provides a reliable method for the alkoxycarbonylation of amines. researchgate.net

An example of this is the synthesis of carbamate derivatives of palmitoylethanolamide (PEA), where the corresponding p-nitrophenyl carbonate intermediate is reacted with an amino acid to form the final product. researchgate.net This strategy is also employed in solid-phase synthesis, where resin-bound p-nitrophenyl carbonate esters react readily with amines to generate resin-bound carbamates, which can be useful for creating libraries of compounds or for the synthesis of complex molecules like hydantoins. sigmaaldrich.com

The table below illustrates the versatility of p-nitrophenyl-based mixed carbonates in the synthesis of various carbamate derivatives.

Nucleophile (Amine)Resulting Carbamate DerivativeReference
Amino AcidAmino Acid Carbamate researchgate.netnih.gov
BenzylamineN-Benzylcarbamate researchgate.net
(S)-3-(1-(Dimethylamino)ethyl) phenol (B47542)Rivastigmine precursor google.com
Various Amines (Solid Phase)Resin-bound Carbamates sigmaaldrich.com

Formation of Urea and Nitrosourea Compounds

Nitrophenyl carbamates are widely used as intermediates for the synthesis of substituted ureas. The reaction of a this compound with an amine leads to the displacement of the nitrophenoxide group and the formation of a stable urea linkage. nih.gov This method offers a safer alternative to the use of highly toxic and hazardous reagents like phosgene and isocyanates. mdpi.com

A general and efficient two-step procedure for the synthesis of monosubstituted and bis-ureas involves the initial reaction of an amine with a nitrophenyl carbonate to form a this compound intermediate. mdpi.com This intermediate is then reacted with a second amine or a diamine to produce the final urea product. mdpi.com For instance, bis(o-nitrophenyl) carbonate can be reacted sequentially with benzylamine and then with various diamines to yield a range of bis-ureas in good yields. mdpi.com

Furthermore, activated nitrophenyl carbamates serve as precursors for the synthesis of nitrosoureas, a class of compounds with significant biological activity. An activated carbamate, such as 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate, has been successfully used to synthesize water-soluble (2-fluoroethyl)nitrosoureas by reacting it with various amino alcohols. researchgate.net The general synthetic pathway involves the formation of a urea derivative from the this compound, followed by nitrosation to yield the final nitrosourea compound. researchgate.net

The following table provides examples of urea and nitrosourea compounds synthesized using this compound precursors.

PrecursorReactantProductReference
bis(o-nitrophenyl) carbonateBenzylamine, then various diaminesBis-ureas mdpi.com
2-nitrophenyl (2-fluoroethyl)nitrosocarbamate2-aminoethanolN'-(2-chloroethyl)-N-(2-hydroxyethyl)-N'-nitrosourea researchgate.net
2-nitrophenyl (2-fluoroethyl)nitrosocarbamate2-amino-2-deoxy-D-glucoseN'-(2-chloroethyl)-N-(2-deoxy-D-glucopyranosyl)-N'-nitrosourea researchgate.net

Construction of Heterocyclic Systems

The reactivity of nitrophenyl carbamates has been harnessed for the construction of various heterocyclic systems. A notable example is the synthesis of lactam-derived carbamates through the reaction of p-nitrophenyl carbonates with amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). beilstein-journals.orgnih.gov

In this reaction, the amidine base acts as a nucleophile, attacking the electrophilic carbonyl carbon of the p-nitrophenyl carbonate. nih.gov This is followed by the elimination of the p-nitrophenoxide ion and subsequent ring-opening of the bicyclic amidine structure to form substituted ε-caprolactam and γ-lactam derived carbamates. beilstein-journals.orgnih.gov This method provides a straightforward route to structurally diverse lactam compounds, which have potential applications in polymer chemistry. beilstein-journals.orgnih.gov The high electrophilicity of the p-nitrophenyl carbonate is crucial for the success of this transformation. nih.gov

The table below summarizes the synthesis of different lactam-derived carbamates using this methodology.

Amidine Basep-Nitrophenyl Carbonate PrecursorResulting Heterocyclic SystemYield (%)Reference
DBUp-nitrophenyl carbonate of 1-ethynylcyclohexanolε-caprolactam carbamate- nih.gov
DBUp-nitrophenyl carbonate of homopropargyl alcoholε-caprolactam carbamate- nih.gov
DBNp-nitrophenyl carbonate of homopropargyl alcoholγ-lactam carbamate56 nih.gov

Precursors for Isocyanate Generation

Nitrophenyl carbamates can serve as valuable precursors for the in-situ generation of isocyanates, thereby avoiding the handling and storage of these often toxic and moisture-sensitive reagents. The thermal decomposition of carbamates to produce isocyanates is a well-established non-phosgene route to these important chemical intermediates. mdpi.comnih.govnih.gov The process typically involves heating the carbamate, leading to the elimination of the corresponding alcohol or phenol and the formation of the isocyanate. mdpi.comnih.gov

Specifically, p-nitrophenyl isocyanate can be prepared through a two-step synthesis where p-nitroaniline is first converted to a p-nitrophenyl carbamate derivative, which is then subjected to thermolysis. orgsyn.orgepa.gov For example, p-nitrophenyl carbamyl chloride, formed from p-nitroaniline and phosgene, can be heated to yield p-nitrophenyl isocyanate. orgsyn.org A more direct non-phosgene approach involves the cleavage of a 4-nitrophenyl carbamate intermediate, which can be induced by reagents like chlorosilane, to generate the isocyanate. epa.gov The thermolysis of carbamates generally requires temperatures in excess of 150 °C, and often above 190 °C, to achieve efficient conversion to the isocyanate. google.commdpi.com

This in-situ generation of isocyanates from nitrophenyl carbamates is particularly useful in reactions where the isocyanate is subsequently trapped by a nucleophile, such as in the synthesis of ureas or other carbamates. sigmaaldrich.com

Role of Nitrophenyl Carbamates in Polymer Chemistry

In the realm of polymer chemistry, nitrophenyl carbamates and their precursors play a significant role, particularly in the synthesis of polycarbonates and as components in non-isocyanate routes to polyurethanes. Their reactivity allows for polymerization reactions under specific conditions, offering alternatives to traditional polymer synthesis methods.

Synthesis of Polycarbonates

Polycarbonates are a class of thermoplastic polymers widely used in various applications due to their excellent mechanical properties, heat resistance, and transparency. google.com The conventional method for polycarbonate synthesis involves the use of phosgene, a highly toxic gas. uwb.edu.plnih.gov To circumvent the use of phosgene, alternative, so-called "non-phosgene" routes have been developed, some of which can involve nitrophenyl carbonate derivatives.

One such method is the melt-polycondensation of a diaryl carbonate, such as diphenyl carbonate, with an aromatic dihydroxy compound like bisphenol A. google.comuwb.edu.pl While diphenyl carbonate is commonly used, the synthesis of polycarbonates can also be achieved using more activated carbonic acid diesters, such as bis(4-nitrophenyl) carbonate. google.com The use of these highly active carbonates can promote the transesterification reaction. google.com However, it is noted that the use of nitro-substituted compounds like bis(4-nitrophenyl) carbonate can lead to the formation of colored byproducts, which may be undesirable depending on the application. google.com

The general scheme for polycarbonate synthesis via transesterification is depicted below, where Ar can be a nitrophenyl group.

n HO-Ar'-OH + n (ArO)₂C=O → [-O-Ar'-O-C(=O)-]n + 2n ArOH

Applications in Polyurethane Material Formulation

Polyurethanes are a versatile class of polymers typically synthesized through the polyaddition reaction of diisocyanates with polyols. google.com However, due to the toxicity of isocyanates, there is growing interest in developing non-isocyanate polyurethane (NIPU) synthesis routes. rsc.org Many of these alternative routes involve the use of carbamate intermediates, which can be derived from nitrophenyl carbamates.

Although direct polymerization using nitrophenyl carbamates is not the most common route, their role as precursors to the essential carbamate monomers is crucial for these isocyanate-free polyurethane formulations. The reactivity of the nitrophenyl group facilitates the initial synthesis of the carbamate monomers under mild conditions. nih.gov

Development of Novel Carbamate-Derived Polymers

The reactivity of the this compound group, particularly the excellent leaving group ability of the nitrophenoxide ion, has been harnessed in polymer chemistry for the synthesis of novel functional polymers and polycarbamates. This approach often involves a post-polymerization modification strategy, where a polymer backbone containing activated nitrophenyl carbonate or carbamate moieties is first synthesized and then treated with various nucleophiles to introduce specific functional groups.

A prime example of this methodology involves the use of methacrylate monomers bearing a p-nitrophenyl carbonate group, such as 2-(p-Nitrophenoxycarbonyloxy)ethyl Methacrylate. This monomer can be polymerized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. tcichemicals.com This yields a well-defined polymer with reactive p-nitrophenyl carbonate side chains. The activated nature of these side chains allows for efficient reaction with primary amines under mild conditions to form stable carbamate linkages, effectively grafting desired functional molecules onto the polymer backbone. tcichemicals.com This method is particularly advantageous for incorporating functionalities that might not be compatible with the initial polymerization conditions. tcichemicals.com Research has demonstrated the utility of this approach in developing therapeutic nanoparticles by functionalizing block copolymers with anti-tumor drugs such as doxorubicin. tcichemicals.com

Another avenue explores the direct synthesis of polycarbamates. For instance, reports indicate that polycarbamate nucleic acids have been synthesized using p-nitrophenyl carbonates as reactive precursors that are treated with amines of nucleic acid derivatives. nih.gov Furthermore, aryl polycarbamates can be produced through the reaction of diaryl carbonates, including bis(4-nitrophenyl)carbonate, with aromatic polyamines. google.com These resulting polycarbamates can serve as precursors to other polymers, such as polyureas, upon reaction with other amine compounds. google.com The synthesis of ε-caprolactam and γ-lactam carbamates from the reaction of amidine bases with p-nitrophenyl carbonates also suggests potential applications in polymer chemistry, as these lactam derivatives are valuable monomers. nih.gov

The table below summarizes key aspects of polymer development using this compound chemistry.

Monomer/PrecursorPolymerization MethodPost-Polymerization ReactionFunctional Moiety IntroducedReference
2-(p-Nitrophenoxycarbonyloxy)ethyl MethacrylateATRP, RAFTReaction with primary aminesDoxorubicin, Dopamine tcichemicals.com
Bis(4-nitrophenyl)carbonatePolycondensationReaction with diaminesNot Applicable (forms Polyurea) google.com
Glycosyl p-nitrophenyl carbonatesNot ApplicableReaction with aminesGlycans (for glycocarbamates) nih.gov

Integration of Nitrophenyl Carbamates in Bioconjugation and Chemical Linker Systems

Nitrophenyl carbamates are highly valuable tools in the fields of bioconjugation and chemical biology, where they function as key components of chemical linker systems. Their utility stems from the fact that the nitrophenyl group serves as an excellent leaving group, allowing the carbamate to act as an activated electrophile that can readily react with nucleophiles on biomolecules, such as the primary amine groups on lysine (B10760008) residues or the N-terminus of proteins. broadpharm.comnih.gov This reaction forms a stable carbamate bond, covalently linking the components.

A sophisticated application of this chemistry is in the design of ligand-directed drug delivery systems. Researchers have developed a Ligand-Directed Nitrophenol Carbonate (LDNPC) platform for the transient in situ bioconjugation and subsequent release of a therapeutic payload. nih.govchemrxiv.org In this system, a targeting ligand (e.g., biotin) is attached to a nitrophenol carbonate moiety which, in turn, is connected to a drug payload via a self-immolative spacer. nih.gov Upon binding of the ligand to its target protein (e.g., avidin), a nucleophilic amino acid side chain on the protein surface, peripheral to the binding site, attacks the activated carbonate. nih.govchemrxiv.org This proximity-driven reaction displaces the nitrophenolate-modified ligand and forms a transient covalent bond between the protein and the drug-linker construct. The protein is thus rendered a depot for the time-dependent release of the active drug, which occurs through subsequent hydrolysis and self-immolation of the spacer. nih.govchemrxiv.org

Nitrophenyl carbamates are also integral to the construction of various linkers used in antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). google.comnih.gov For example, p-nitrophenyl chloroformate is a common reagent used to create activated mixed carbonates from alcohols. nih.govacs.org These activated intermediates then react smoothly with amines on drugs or biomolecules to form the final carbamate-linked conjugate. nih.govacs.org This methodology is employed to link drugs containing hydroxyl groups to targeting ligands via a carbamate bond, which may offer different stability and release profiles compared to more common ester linkages. google.comnih.gov

Furthermore, the activation provided by the nitrophenyl group is utilized in heterobifunctional linkers. For instance, polymers like polyethylene glycol (PEG) can be functionalized with a nitrophenyl carbonate end group. These "PEG-NPC" reagents are used for PEGylation, a process that attaches PEG chains to proteins or peptides to improve their pharmacokinetic properties. The activated PEG-NPC reacts with amine groups on the protein to yield a stable carbamate linkage. broadpharm.com

The table below details various strategies employing nitrophenyl carbamates in bioconjugation.

Linker System / ReagentMolecules ConjugatedLinkage FormedApplicationReference
Ligand-Directed Nitrophenol Carbonate (LDNPC)Target Protein (Avidin) + Drug Payload (Immunostimulant)Transient Carbamate/CarbonateTargeted Drug Delivery nih.govchemrxiv.org
PEG-p-nitrophenyl carbonate (PEG-NPC)Protein/Peptide + Polyethylene Glycol (PEG)CarbamateProtein PEGylation broadpharm.com
p-Nitrophenyl chloroformate (as precursor)Drug-Linker Moiety + Targeting LigandCarbamateAntibody-Drug Conjugates google.com
Amino Acid Derivatives (from p-nitrophenyl carbonate)Palmitoylethanolamide + Amino AcidsCarbamateProdrug Synthesis researchgate.net

Biochemical and Enzymatic Research Involving Nitrophenyl Carbamates

Enzyme Inhibition Mechanism Studies

Nitrophenyl carbamates serve as valuable tools for investigating the mechanisms of enzyme inhibition, particularly for serine hydrolases. Their mode of action involves the carbamylation of a catalytically active serine residue in the enzyme's active site.

Characterization of Reversible and Irreversible Inhibition

The inhibition of enzymes by carbamates is often described as pseudo-irreversible. This process begins with the nucleophilic attack by the active-site serine on the carbonyl group of the carbamate (B1207046). This initial binding is a reversible step, forming a non-covalent enzyme-inhibitor complex. Following this, a covalent carbamyl-enzyme intermediate is formed, which renders the enzyme inactive. The "pseudo-irreversible" nature comes from the fact that this carbamylated enzyme can undergo slow hydrolysis to regenerate the active enzyme, a process known as decarbamylation. The rate of this regeneration is dependent on the specific carbamate and enzyme involved, but it distinguishes these inhibitors from truly irreversible ones where no such regeneration occurs.

Kinetics of Active Site Carbamylation and Decarbamylation

The interaction between an enzyme and a nitrophenyl carbamate inhibitor can be described by a three-stage kinetic mechanism. This process involves the initial reversible formation of an enzyme-carbamate complex (EC), followed by a rapid carbamylation step (governed by the rate constant kc), and finally, a much slower decarbamylation step (governed by the rate constant kd).

A study on the interaction of lipoprotein lipase (B570770) with p-nitrophenyl N-alkylcarbamates demonstrated this kinetic behavior. For p-nitrophenyl N-butylcarbamate, the inhibition followed saturation kinetics, allowing for the determination of the binding constant (Kc) as 5.4 ± 0.9 μM and the carbamylation rate constant (kc) as (4.9 ± 0.7) x 10-2s-1 plos.org. The subsequent decarbamylation phase, observed over longer assay times, allows for the calculation of kd and the return of enzyme activity plos.org. This multi-step process highlights the dynamic nature of the inhibition and provides a framework for understanding the time-dependent effects of these inhibitors.

Inhibition of Specific Enzymes (e.g., Bile-Salt-Dependent Lipases, Acetylcholinesterase, Histone Deacetylase)

Nitrophenyl carbamates and related carbamate compounds have been investigated as inhibitors for a range of specific and therapeutically relevant enzymes.

Bile-Salt-Dependent Lipases (BSDL): Also known as bile salt-stimulated lipase (BSSL), this enzyme plays a role in the digestion of fats, particularly in newborns frontiersin.org. The activity of BSSL is crucial for the efficient utilization of milk fat plos.org. Carbamate molecules have been shown to be potent inhibitors of BSSL's enzymatic activity. For example, the carbamate compound WAY-121,898 is a known potent inhibitor of BSSL's lipolytic function plos.org. This demonstrates the potential for carbamate-based structures to modulate the activity of this key digestive enzyme. Assays to measure BSSL activity often use p-nitrophenyl-linked substrates, such as p-nitrophenyl myristate, to spectrophotometrically measure the release of p-nitrophenol frontiersin.org.

Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132). Carbamates are a well-established class of AChE inhibitors used both as pesticides and as therapeutic agents for conditions like Alzheimer's disease. The inhibition mechanism involves the carbamylation of the active site serine residue, which is analogous to the acylation step that occurs with the natural substrate, acetylcholine. This carbamylated enzyme is much more stable and hydrolyzes much more slowly than the acetylated intermediate, leading to a buildup of acetylcholine in the synapse and prolonged nerve signal transmission.

Histone Deacetylases (HDACs): HDACs are enzymes that remove acetyl groups from histone proteins, playing a key role in the epigenetic regulation of gene expression. Aberrant HDAC activity is linked to various cancers, making them a significant target for drug development nih.govnih.gov. HDAC inhibitors are a structurally diverse class of compounds that can re-express aberrantly silenced tumor suppressor genes nih.gov. While specific studies focusing solely on nitrophenyl carbamates as HDAC inhibitors are not extensively detailed in the provided search results, the development of various small-molecule inhibitors for HDACs is an active area of research nih.govnih.gov. The general mechanism involves the inhibitor binding to the active site of the HDAC enzyme, often chelating the essential zinc ion, thereby blocking the deacetylation reaction mdpi.com.

Nitrophenyl Carbamates as Enzyme Substrates in Biochemical Assays

Beyond their role as inhibitors, nitrophenyl carbamates and related nitrophenyl compounds are widely used as chromogenic substrates in biochemical assays. The enzymatic hydrolysis of these substrates releases p-nitrophenol (or its phenolate (B1203915) form under alkaline conditions), which has a distinct yellow color and strong absorbance around 400-410 nm. This property allows for a simple and continuous spectrophotometric measurement of enzyme activity.

Determination of Enzyme Activity and Substrate Specificity

The use of nitrophenyl-based substrates is a standard method for determining the activity of various hydrolases. Studies have shown that enzymes with esterase activity, such as those found in functional metagenomic screening, can hydrolyze 4-nitrophenyl N-methyl-carbamates nih.gov. This demonstrates that nitrophenyl carbamates can serve as effective substrates for identifying and characterizing carbamate-degrading enzymes nih.gov.

The substrate specificity of an enzyme can also be investigated by using a series of p-nitrophenyl substrates with varying acyl chain lengths (e.g., p-nitrophenyl acetate (B1210297), butyrate (B1204436), octanoate, palmitate). By measuring the rate of p-nitrophenol release for each substrate, researchers can determine which substrate the enzyme hydrolyzes most efficiently, providing insights into the size and nature of the enzyme's active site dergipark.org.tr. This approach is commonly used for lipases and esterases dergipark.org.tr.

Kinetic Analysis of Enzyme-Catalyzed Reactions with Carbamate Substrates

Kinetic analysis of enzyme-catalyzed reactions provides quantitative measures of enzyme performance, including the Michaelis constant (KM) and the maximum reaction velocity (Vmax) wikipedia.orglibretexts.org. KM represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate libretexts.org.

Investigation of Chain Length Selectivity in Enzymatic Reactions

The enzymatic hydrolysis of nitrophenyl esters, which serve as analogs for nitrophenyl carbamates, demonstrates a clear selectivity based on the length of the acyl chain. Research into this area has shown that the rate of conversion tends to decrease as the chain length of the ester increases. nih.govresearchgate.net This phenomenon is often attributed to unfavorable interactions between a longer hydrocarbon chain and the enzyme's active site. researchgate.net

In a study investigating the hydrolysis of various p-nitrophenyl esters using lipase (Novozym 435) in supercritical carbon dioxide, a distinct trend was observed. The conversion of the esters was found to diminish with an increase in the aliphatic chain length. nih.govresearchgate.net For instance, the hydrolysis of p-nitrophenyl butyrate (PNPB) and p-nitrophenyl caprylate (PNPC) proceeded at a lower optimal temperature (50°C) compared to esters with longer chains like p-nitrophenyl laurate (PNPL), p-nitrophenyl myristate (PNPM), and p-nitrophenyl palmitate (PNPP), which had an optimal temperature of 55°C. nih.gov This suggests that the enzyme's efficiency and thermal requirements are influenced by the substrate's chain length.

Table 1: Effect of Chain Length on Enzymatic Hydrolysis of p-Nitrophenyl Esters An interactive table detailing the relationship between acyl chain length and enzymatic conversion rates.

SubstrateAcyl Chain LengthRelative Conversion RateOptimal Temperature (°C)
p-Nitrophenyl butyrate (PNPB)4 carbonsHighest50
p-Nitrophenyl caprylate (PNPC)8 carbonsHigh50
p-Nitrophenyl laurate (PNPL)12 carbonsMedium55
p-Nitrophenyl myristate (PNPM)14 carbonsLow55
p-Nitrophenyl palmitate (PNPP)16 carbonsLowest55

Note: Relative conversion rates are inferred from the general findings that conversion decreases with increasing chain length. nih.govresearchgate.net

Catalytic Antibody Investigations

Catalytic antibodies, or "abzymes," are antibodies designed to catalyze specific chemical reactions. scripps.edu Their generation is typically based on the transition state theory, which posits that an enzyme's catalytic power comes from its ability to stabilize the transition state of a reaction. scripps.edunih.gov By immunizing an animal with a stable analog of a reaction's transition state (a hapten), antibodies can be produced that bind to and stabilize the actual transition state, thereby lowering the activation energy and catalyzing the reaction. scripps.edu This principle has been successfully applied to the hydrolysis of arylcarbamates.

The hydrolysis of O-aryl carbamates can proceed through different mechanisms, and the one favored by a catalytic antibody can be influenced by the immunogen used to elicit it. nih.govnih.gov Two primary mechanisms discussed in the context of alkaline hydrolysis are the BAc2 (addition-elimination) and the E1cB (elimination-addition) pathways. nih.govresearchgate.net

BAc2 Mechanism : This pathway involves a rate-determining attack of a nucleophile (like a hydroxide (B78521) ion) on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the aryloxy leaving group. nih.govresearchgate.net

E1cB Mechanism : This mechanism begins with the rapid abstraction of the N-H proton, forming an anion. The rate-determining step is then the expulsion of the aryloxy anion to produce an isocyanate intermediate, which is subsequently hydrated. nih.govresearchgate.net

Hammett σ–ρ analysis, a tool used to study reaction mechanisms, suggests that for both non-catalyzed and antibody-catalyzed hydrolysis of arylcarbamates, the development of the aryloxyanion charge is significantly advanced in the transition state of the rate-determining step. nih.govnih.gov For an antibody-catalyzed reaction, this could mean either an E1cB mechanism or a BAc2 mechanism where the elimination of the aryloxy group from the tetrahedral intermediate becomes the rate-limiting step. nih.govnih.gov The specificity of the catalysis is often confirmed by adherence to Michaelis-Menten kinetics and inhibition by a hapten analogue. nih.govnih.gov

The structure of the hapten (immunogen) used to generate catalytic antibodies is a critical determinant of the resulting antibody's catalytic properties and mechanism. nih.gov Even minor alterations in the hapten's structure can lead to significant differences in catalytic behavior. nih.gov

This principle was demonstrated in studies comparing antibodies elicited by different transition-state analogs, such as phosphates versus phosphonamidates. nih.gov An antibody raised against a phosphate (B84403) hapten, which mimics the tetrahedral intermediate of the BAc2 pathway and has significant phenolate ion character, was found to catalyze carbamate hydrolysis. nih.gov The mechanism was consistent with one where the departure of the aryloxy leaving group is rate-limiting. nih.gov

In contrast, studies using a phosphonamidate hapten, where the phenolate anion character is minimized, elicited an antibody that catalyzed the reaction via a BAc2 mechanism where the formation of the tetrahedral intermediate was rate-determining. nih.gov This highlights the key role of the hapten's structure, specifically the presence or absence of atoms like the phenolic oxygen, in dictating the mechanism of the elicited catalytic antibody. nih.gov

Table 2: Influence of Hapten Structure on Catalytic Antibody Mechanism An interactive table comparing the characteristics of antibodies elicited by different immunogens.

Hapten TypeKey Structural FeatureResulting Antibody's Catalytic MechanismRate-Determining Step
PhosphateMimics tetrahedral intermediate with phenolate characterE1cB or BAc2Elimination of aryloxy group
PhosphonamidateMinimizes phenolate anion characterBAc2Formation of tetrahedral intermediate

Functional Metagenomics for Discovery of Carbamate-Degrading Enzymes

Functional metagenomics is a powerful technique for discovering novel enzymes with specific catalytic activities from uncultivated microorganisms in diverse environments. nih.gov This approach avoids the need to culture individual microbial species, which is a major limitation since a large fraction of microbes cannot be grown in laboratory settings. nih.gov This strategy has been successfully employed to mine the bovine rumen microbiome for new carbamate-degrading enzymes. plos.orgnih.gov

The process involves extracting DNA from an environmental sample, creating a metagenomic library, and then screening this library for clones that exhibit the desired enzymatic activity. plos.org In one such study, 26 clones were isolated that showed esterase activity and the ability to degrade polyurethane (Impranil) and/or pesticide (fenobucarb) carbamate compounds. plos.orgnih.gov

Further characterization of the most active clone led to the discovery of a novel carboxyl-ester hydrolase, named CE_Ubrb. nih.govplos.org This enzyme belongs to the lipolytic family IV, which is distinct from previously known carbamate-degrading enzymes that typically belong to family VII. nih.govplos.org CE_Ubrb demonstrated activity on a range of substrates, including Impranil, fenobucarb, Tween 20, and various p-nitrophenyl (pNP) esters like pNP-acetate, butyrate, and palmitate. nih.gov Such discoveries highlight the potential of complex microbiomes as a source of versatile enzymes that could be exploited for bioremediation and other industrial applications. nih.govnih.gov

Table 3: Carbamate-Degrading Enzymes Discovered via Functional Metagenomics An interactive table listing novel enzymes and their properties.

Enzyme NameEnzyme FamilySource MicrobiomeSubstrates Degraded
CE_UbrbLipolytic Family IVBovine RumenImpranil, Fenobucarb, Tween 20, pNP-acetate, pNP-butyrate, pNP-palmitate
Not SpecifiedEsteraseBovine RumenImpranil and/or Fenobucarb

Advanced Analytical and Kinetic Methodologies in Nitrophenyl Carbamate Research

Spectroscopic Monitoring Techniques for Reaction Progress

Spectroscopic methods are at the forefront of monitoring the real-time progress of reactions involving nitrophenyl carbamates. These techniques offer high sensitivity and the ability to continuously track changes in the reaction mixture.

UV-Visible spectroscopy is a powerful and widely used technique for the quantitative kinetic analysis of nitrophenyl carbamate (B1207046) reactions, particularly in hydrolysis and aminolysis studies. emerginginvestigators.orgacs.orgnih.gov The underlying principle of this application is the significant difference in the absorption spectra of the reactant nitrophenyl carbamate and its products. The cleavage of the carbamate bond releases the 4-nitrophenolate (B89219) ion, a chromophore that exhibits a strong absorbance in the visible region, typically between 400 nm and 413 nm. emerginginvestigators.orgemerginginvestigators.orgsemanticscholar.org In contrast, the parent this compound does not absorb significantly at this wavelength. emerginginvestigators.org

This distinct spectral signature allows for the direct and continuous monitoring of the reaction progress by measuring the increase in absorbance at the characteristic wavelength of the 4-nitrophenolate ion over time. emerginginvestigators.orgresearchgate.net By applying the Beer-Lambert law, the change in absorbance can be directly correlated to the concentration of the released 4-nitrophenol (B140041), enabling the determination of reaction rates and kinetic parameters. emerginginvestigators.orgthermofisher.com This method is advantageous due to its simplicity, high sensitivity, and the ability to perform measurements in real-time without the need for sample quenching or separation. youtube.com

Kinetic data obtained from UV-Visible spectrophotometry can be used to derive initial rates of reaction, which are crucial for understanding the factors influencing the reaction, such as pH, temperature, and catalyst concentration. emerginginvestigators.org For instance, studies on the hydrolysis of 4-nitrophenyl carbamates have successfully used this technique to demonstrate that the rate of deprotection is significantly accelerated in basic conditions. emerginginvestigators.orgemerginginvestigators.org

Table 1: Spectroscopic Data for Kinetic Analysis of this compound Hydrolysis

Compound Wavelength (λmax) of Product pH Condition Observation
4-Nitrophenyl benzylcarbamate 413 nm Acidic (pH 1, 3) Minimal to no hydrolysis
4-Nitrophenyl benzylcarbamate 413 nm Neutral (pH 7) Minimal deprotection
4-Nitrophenyl benzylcarbamate 413 nm Basic (pH 8-14) Increased rate of hydrolysis with increasing pH

This table is interactive. You can sort and filter the data by clicking on the column headers.

The 4-nitrophenyl group in nitrophenyl carbamates serves as an excellent chromophoric leaving group, facilitating the real-time tracking of deprotection reactions. emerginginvestigators.orgemerginginvestigators.org Upon cleavage of the carbamate linkage, 4-nitrophenol is released, which in solutions with a pH above its pKa (approximately 7.15), exists predominantly as the intensely yellow-colored 4-nitrophenolate anion. emerginginvestigators.org The appearance of this distinct color provides a visual indication of the reaction's progress and allows for straightforward spectroscopic quantification. emerginginvestigators.orgemerginginvestigators.org

This intrinsic property of the leaving group eliminates the need for external indicators or complex analytical setups. The rate of formation of the 4-nitrophenolate ion, and thus the rate of deprotection, can be continuously monitored by measuring the absorbance at its λmax. emerginginvestigators.orgnih.gov This real-time tracking is invaluable for studying the kinetics of protecting group removal under various conditions, such as in the presence of different catalysts or in response to changes in pH. emerginginvestigators.orgemerginginvestigators.org The direct correlation between the release of the chromophoric leaving group and the extent of the reaction provides a robust and reliable method for kinetic analysis in this compound research. emerginginvestigators.orgsemanticscholar.org

Quantitative Kinetic Analysis Approaches

To move from qualitative observations to a quantitative understanding of reaction mechanisms, specific kinetic analysis approaches are employed. These methods allow for the determination of rate constants and provide insights into the elementary steps of a reaction.

In the kinetic analysis of reactions involving nitrophenyl carbamates, it is common to determine pseudo-first-order rate coefficients (k_obsd). acs.orgnih.govacs.org This approach is particularly useful when studying bimolecular reactions, such as the aminolysis of nitrophenyl carbamates, where the reaction rate depends on the concentrations of both the carbamate and the amine. acs.orgnih.gov To simplify the kinetics, the experiment is designed such that the concentration of one reactant, typically the amine, is in large excess (at least 10-fold) compared to the concentration of the this compound. acs.org

Under these conditions, the concentration of the excess reactant remains effectively constant throughout the reaction. Consequently, the second-order rate law can be simplified to a pseudo-first-order rate law, where the observed rate constant, k_obsd, is a product of the true second-order rate constant (k_N) and the concentration of the excess reactant. arkat-usa.org The reaction progress, monitored by the increase in absorbance of the 4-nitrophenolate ion, will then follow first-order kinetics. acs.orgthermofisher.com A plot of the natural logarithm of the change in concentration of the this compound versus time will yield a straight line, the slope of which is equal to -k_obsd. youtube.comyoutube.com

By determining k_obsd at various concentrations of the excess reactant (while keeping the pH constant), the second-order rate constant (k_N) can be obtained from the slope of a plot of k_obsd versus the concentration of the excess reactant. acs.orgarkat-usa.org

A deeper understanding of the reaction mechanism often requires the determination of microscopic rate constants for the individual elementary steps. For reactions that proceed through a multi-step mechanism, such as a stepwise pathway involving the formation and breakdown of a tetrahedral intermediate, the observed rate coefficient (k_obsd) is a composite of these microscopic rate constants. acs.orgresearchgate.net

For example, in the aminolysis of nitrophenyl carbamates, a zwitterionic tetrahedral intermediate (T±) may be formed. acs.orgnih.gov The mechanism can be represented by the following steps:

Nucleophilic attack of the amine on the carbonyl carbon of the carbamate to form T± (rate constant k1).

Reverse of the first step, where the amine is expelled from T± (rate constant k-1).

Expulsion of the 4-nitrophenoxide leaving group from T± to form the products (rate constant k2).

By analyzing the dependence of the pseudo-first-order rate coefficient (k_obsd) on the concentration of the amine and pH, it is possible to dissect k_obsd into its constituent microscopic rate constants. acs.orgresearchgate.net The interpretation of these microscopic rate constants provides detailed insights into the reaction mechanism. For instance, the ratio of k2 to k-1 can indicate which step is rate-determining. If k2 >> k-1, the formation of the intermediate (k1) is the rate-determining step. Conversely, if k-1 >> k2, the breakdown of the intermediate to products (k2) is rate-limiting. researchgate.net

Brønsted-type plot analysis is a powerful tool for investigating the mechanism of both catalytic and non-catalytic reactions of nitrophenyl carbamates, particularly in aminolysis reactions. acs.orgnih.govarkat-usa.org This analysis involves plotting the logarithm of the second-order rate constant (log k_N) against the pKa of the conjugate acid of a series of structurally related nucleophiles (e.g., a series of secondary alicyclic amines or anilines). acs.orgarkat-usa.org

The slope of the Brønsted plot, known as the Brønsted coefficient (β or β_nuc), provides valuable information about the transition state of the rate-determining step. acs.orgacs.org

Linear Brønsted Plots: A linear Brønsted plot suggests that the reaction mechanism is consistent across the series of nucleophiles. The value of β indicates the degree of bond formation or proton transfer in the transition state. For example, in a concerted mechanism, a β value between 0 and 1 is typically observed. nih.govarkat-usa.org In a stepwise mechanism where the breakdown of the tetrahedral intermediate is rate-limiting, a larger β value (e.g., 0.86) is often found. nih.gov

Biphasic (Curved) Brønsted Plots: A biphasic or curved Brønsted plot is indicative of a change in the rate-determining step of a stepwise mechanism as the basicity of the nucleophile changes. acs.orgnih.govnih.gov For instance, in the aminolysis of methyl 4-nitrophenyl carbonate with secondary alicyclic amines, a biphasic plot is observed with a slope (β1) of 0.3 in the high pKa region and a slope (β2) of 1.0 in the low pKa region. acs.orgnih.gov This is interpreted as a change from the formation of the tetrahedral intermediate being rate-determining for highly basic amines to the breakdown of the intermediate being rate-determining for less basic amines. acs.orgnih.gov

Table 2: Brønsted Coefficients for Aminolysis of Nitrophenyl Carbonates

Substrate Nucleophile Series Brønsted Plot Shape β value(s) Mechanistic Interpretation
Methyl 4-nitrophenyl carbonate Secondary alicyclic amines Biphasic β1 = 0.3, β2 = 1.0 Stepwise mechanism with a change in the rate-determining step. acs.orgnih.gov
Methyl 4-nitrophenyl carbonate Quinuclidines Linear β_N = 0.86 Stepwise process with breakdown of the tetrahedral intermediate being rate-limiting. acs.orgnih.gov
4-Chlorophenyl 4-nitrophenyl carbonate Secondary alicyclic amines Biphasic β1 = 0.2, β2 = 0.9 Stepwise mechanism with a change in the rate-determining step. nih.gov
Methyl 2,4,6-trinitrophenyl carbonate Anilines Linear β = 0.7 Concerted mechanism. arkat-usa.org

This table is interactive. You can sort and filter the data by clicking on the column headers.

Hammett σ-ρ Analysis for Investigating Substituent Effects

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. This linear free-energy relationship (LFER) provides valuable mechanistic insights by correlating reaction rates or equilibrium constants with substituent parameters, σ, and a reaction constant, ρ. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (EWG), indicating a buildup of negative charge or a decrease in positive charge at the reaction center in the transition state. Conversely, a negative ρ value implies that electron-donating groups (EDG) accelerate the reaction, suggesting a buildup of positive charge or a decrease in negative charge in the transition state.

In the study of this compound reactions, Hammett analysis has been instrumental in elucidating reaction mechanisms, particularly for hydrolysis and aminolysis. The electronic nature of substituents on both the N-aryl ring and the O-aryl (nitrophenyl) leaving group can significantly impact the reaction rate.

For the base-catalyzed hydrolysis of aryl N-(p-nitrophenyl)carbamates, which proceeds through an E1cB (Elimination Unimolecular conjugate Base) mechanism, the effect of substituents has been quantitatively assessed. rsc.org This mechanism involves the initial deprotonation of the carbamate nitrogen to form an anionic intermediate, followed by the rate-determining expulsion of the aryloxide leaving group to form an isocyanate intermediate, which is then rapidly hydrolyzed.

In contrast, a large positive ρ value of +3.17 is found for substituents on the O-aryl leaving group. rsc.org This significant value underscores the high sensitivity of the reaction rate to the electronic nature of the leaving group. Electron-withdrawing substituents on the phenoxy group stabilize the developing negative charge on the oxygen atom in the transition state of the E1cB elimination step, thereby accelerating the reaction. A similar study focusing on the rate of reaction of the carbamate anion (k₂) for a series of aryl carbamates yielded a ρ value of +2.90, further supporting a high degree of acyl-oxygen bond cleavage in the transition state. rsc.org

While direct Hammett analysis on a comprehensive series of substituted nitrophenyl carbamates is not extensively documented in a single study, the principles are well-established from studies on analogous systems like nitrobenzyl carbamates and nitrophenyl esters. For instance, in the reductive fragmentation of 4-nitrobenzyl carbamates, electron-donating substituents on the benzyl (B1604629) ring were found to accelerate the fragmentation. rsc.org This led to the derivation of the Hammett equation: log(Mt₁/₂) = 0.57σ + 1.30, where Mt₁/₂ is the maximum half-life. rsc.org The positive slope indicates that electron-donating groups (with negative σ values) decrease the half-life, thus accelerating the reaction, which is consistent with a mechanism involving the stabilization of a developing positive charge on the benzylic carbon. rsc.orgresearcher.life

The hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters, which are structurally similar to carbamates, also demonstrates the utility of Hammett plots. In some cases, non-linear (concave downward) Hammett plots have been observed for both enzymatic and alkaline hydrolysis. semanticscholar.orgresearchgate.netresearchgate.net Such non-linearity is often interpreted as a change in the rate-determining step (RDS) of the reaction as the electronic nature of the substituent is varied. semanticscholar.org For substituents with strong electron-withdrawing properties, the formation of the tetrahedral intermediate may be facilitated but its breakdown is slowed, whereas for electron-donating substituents, the initial nucleophilic attack becomes the slower step.

Table 1: Hammett ρ Values for Carbamate Reactions and Related Systems

ReactionSubstituent Positionρ ValueMechanistic Implication
Base-catalyzed hydrolysis of aryl N-(p-nitrophenyl)carbamatesN-aryl ring+0.64Modest acceleration by EWGs; compensatory effects on deprotonation and leaving group expulsion. rsc.org
Base-catalyzed hydrolysis of aryl N-(p-nitrophenyl)carbamatesO-aryl leaving group+3.17High sensitivity to leaving group ability; stabilization of negative charge in the transition state by EWGs. rsc.org
Reaction of aryl carbamate anions (E1cB)O-aryl leaving group+2.90Significant acyl-oxygen bond cleavage in the transition state. rsc.org
Reductive fragmentation of 4-nitrobenzyl carbamates (log(Mt₁/₂))Benzyl ring+0.57Acceleration by EDGs; stabilization of developing positive charge on the benzylic carbon. rsc.org

Analysis of Solvent Effects on Reaction Rates

The medium in which a reaction is conducted can profoundly influence its rate and mechanism. For reactions involving nitrophenyl carbamates, which often proceed through charged or highly polar transition states, the polarity, nucleophilicity, and hydrogen-bonding properties of the solvent are critical parameters. The study of solvent effects provides valuable information about the charge distribution in the transition state and the degree of bond formation and cleavage.

A powerful tool for analyzing solvent effects in solvolysis reactions is the extended Grunwald-Winstein equation:

log(k/k₀) = lNT + mYCl

where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/20% water), respectively. The parameter l represents the sensitivity of the solvolysis rate to the solvent nucleophilicity scale (NT), while m represents the sensitivity to the solvent ionizing power scale (YCl). The ratio l/m can be indicative of the reaction mechanism. A high l/m ratio suggests a mechanism with a high degree of nucleophilic participation from the solvent in the transition state, characteristic of an addition-elimination pathway.

The solvolysis of p-nitrophenyl chloroformate, a close analog and precursor to nitrophenyl carbamates, has been extensively studied using the Grunwald-Winstein equation. mdpi.commdpi.com For this substrate, the analysis over 39 different solvents yielded sensitivity values of l = 1.68 ± 0.06 and m = 0.46 ± 0.04. mdpi.com These values are very similar to those obtained for phenyl chloroformate and p-methoxyphenyl chloroformate, suggesting a common mechanism. mdpi.com The relatively large l value and the high l/m ratio of 3.65 are consistent with an addition-elimination mechanism where the associative step (nucleophilic attack by the solvent) is rate-determining. mdpi.com The strong electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack. mdpi.com

The composition of solvent mixtures, such as dimethyl sulfoxide (B87167) (DMSO)-water, also has a significant impact on reaction rates. For the reaction of p-nitrophenyl acetate (B1210297) (a model substrate) with various nucleophiles, the second-order rate constants often show a decrease upon the initial addition of DMSO to water, followed by an increase at higher DMSO concentrations. researchgate.net This initial rate decrease is often attributed to the stabilization of the reactants, particularly the anionic nucleophile, by the structured hydrogen-bonding network of water. As DMSO is added, this network is disrupted, but at low concentrations, the solvent may not yet effectively solvate the transition state. At higher DMSO concentrations, the polar aprotic nature of DMSO can better solvate the polar transition state, leading to an increase in the reaction rate. researchgate.net

Table 2: Grunwald-Winstein Parameters for the Solvolysis of Aryl Chloroformates at 25°C

Compoundl (Sensitivity to Nucleophilicity)m (Sensitivity to Ionizing Power)l/m RatioPostulated Mechanism
p-Nitrophenyl chloroformate1.68 ± 0.060.46 ± 0.043.65Addition-Elimination (rate-determining addition) mdpi.com
Phenyl chloroformate1.66 ± 0.050.56 ± 0.032.96Addition-Elimination (rate-determining addition) mdpi.com
p-Methoxyphenyl chloroformate1.60 ± 0.050.57 ± 0.052.81Addition-Elimination (rate-determining addition) mdpi.com

Methodological Considerations for Mechanistic Elucidation

Application of Deuterium (B1214612) Isotope Effects

Kinetic isotope effects (KIEs) are a subtle yet powerful tool for probing reaction mechanisms, providing information about bond-breaking and bond-forming events in the rate-determining step. wikipedia.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the RDS. For instance, replacing a hydrogen atom with deuterium (D) can significantly slow down a reaction if the C-H bond is cleaved in the RDS, because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond cleavage but is located near the reaction center.

In the context of this compound research, solvent isotope effects are particularly useful. By comparing the reaction rate in H₂O versus D₂O, one can gain insight into the role of proton transfer in the transition state. For reactions involving general acid or general base catalysis, a solvent isotope effect (kH₂O/kD₂O) typically in the range of 2-3 is observed, indicating that a proton is being transferred in the RDS.

While specific studies on solvent deuterium isotope effects for the hydrolysis of simple nitrophenyl carbamates are not abundant, data from analogous systems provide valuable insights. For example, the hydrolysis of p-nitrophenyl acetate catalyzed by glyceraldehyde-3-phosphate dehydrogenase shows a significant solvent isotope effect, which can be used to dissect the catalytic mechanism. nih.gov Similarly, the study of the hydrolysis of nitrophenyl glycosides reveals how KIEs can differentiate between different mechanistic pathways. nih.govnih.govchemrxiv.org For the acid-catalyzed hydrolysis of p-nitrophenyl β-D-glucopyranoside, an inverse kinetic isotope effect (kH₃O⁺/kD₃O⁺ = 0.63) was observed, indicating a pre-equilibrium protonation of the substrate before the rate-determining step. chemrxiv.org In the pH-independent region, a normal solvent isotope effect of kH₂O/kD₂O = 1.5 was consistent with general catalysis involving a single proton in flight. chemrxiv.org

The application of deuterium isotope effects can also be seen in drug metabolism studies involving carbamates. Specific deuteration of a drug molecule at a site of metabolic oxidation can lead to a slower rate of metabolism, an effect that has been explored to improve the pharmacokinetic profiles of drugs. nih.gov This demonstrates the practical utility of understanding and applying KIEs in carbamate chemistry.

Trapping and Characterization of Reactive Intermediates

A key strategy for elucidating a reaction mechanism is the detection and characterization of transient intermediates. In many reactions of nitrophenyl carbamates, particularly under basic conditions, the formation of a highly reactive isocyanate intermediate is postulated. rsc.orgrsc.org The E1cB mechanism, for example, proceeds via the formation of an isocyanate. Direct observation of such a short-lived species is often challenging, making indirect evidence through trapping experiments essential.

Trapping experiments involve adding a substance (a "trap") to the reaction mixture that can react quickly and specifically with the proposed intermediate to form a stable, identifiable product. The successful isolation and characterization of this trapping product provides strong evidence for the existence of the intermediate.

A clear example of this technique is found in the hydrolysis of p-nitrophenyl N-(o-aminophenyl)carbamate. rsc.org The reaction proceeds much faster than for the corresponding p-amino isomer and leads to the formation of o-phenyleneurea. The reaction's pH-rate profile is consistent with an E1cB mechanism where the initial elimination of p-nitrophenoxide forms an isocyanate intermediate. This intermediate is then rapidly trapped intramolecularly by the neighboring ortho-amino group to form the stable cyclic urea (B33335) product. rsc.org This internal trapping provides compelling evidence for the transient existence of the isocyanate.

External traps can also be employed. For instance, if an isocyanate is formed, adding a highly nucleophilic amine, such as piperidine (B6355638) or morpholine, to the reaction mixture could lead to the formation of a corresponding urea derivative, which can be isolated and identified. rsc.org The efficiency of trapping can also provide information about the lifetime and reactivity of the intermediate.

In a different context, the nucleophilic nature of amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been exploited in reactions with p-nitrophenyl carbonates. nih.govbeilstein-journals.org These bases can attack the electrophilic carbonyl carbon, leading to the elimination of p-nitrophenoxide and the formation of an N-acylated amidinium species. This species can then undergo a ring-opening reaction, effectively trapping the acyl group from the carbonate. nih.govbeilstein-journals.org This reaction showcases how a reactant can serve as a trap for a reactive acylating agent derived from the nitrophenyl carbonate.

Micellar Effects on Reaction Kinetics and Mechanisms

Micelles are aggregates of surfactant molecules that form in solution above a certain concentration known as the critical micelle concentration (CMC). These structures typically have a hydrophobic core and a hydrophilic surface, creating a microenvironment that is distinct from the bulk solvent. This unique environment can significantly alter the rates and even the mechanisms of chemical reactions, a phenomenon known as micellar catalysis.

The hydrolysis of nitrophenyl carbamates and related esters is a classic system for studying micellar effects. The rate of these reactions can be either enhanced or inhibited by the presence of micelles, depending on the charge of the surfactant and the nature of the reaction.

Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), are particularly effective at catalyzing the basic hydrolysis of nitrophenyl carbamates. researcher.life The positively charged micellar surface attracts the negatively charged hydroxide (B78521) ions (the nucleophile) and can also bind the neutral or weakly polar carbamate substrate through hydrophobic interactions. This concentration of both reactants in the small volume of the micellar pseudophase leads to a significant acceleration of the reaction rate compared to the reaction in the bulk aqueous solution. researcher.liferesearchgate.net

The efficiency of micellar catalysis can be influenced by the nature of the surfactant's counterion. For example, micelles of CTAB have been shown to be more effective catalysts than micelles of cetyltrimethylammonium sulfate (B86663) (CTAS) for the hydrolysis of certain nitrophenyl carbamates where C-N bond breaking is rate-determining. researcher.life This difference is attributed to the different binding properties of the counterions at the micellar surface, which can affect the local concentration of hydroxide ions and the stabilization of the transition state.

Conversely, anionic surfactants like sodium dodecyl sulfate (SDS) typically inhibit the basic hydrolysis of nitrophenyl esters. researchgate.net The negatively charged micellar surface repels the hydroxide ion nucleophile, effectively separating the reactants and slowing down the reaction.

The kinetic data from micellar-catalyzed reactions are often analyzed using pseudophase models, such as the Menger-Portnoy model. These models treat the micellar and aqueous phases as distinct regions and consider the partitioning of the reactants between these two phases. By fitting the experimental rate data to these models, it is possible to calculate the rate constant for the reaction within the micelle and the binding constants of the substrate to the micelle. govtsciencecollegedurg.ac.inunito.it

The study of micellar effects is not only important for understanding fundamental reaction mechanisms but also has practical implications, as micelles can be used as simple enzyme mimics and as reaction media in green chemistry applications. nih.govnih.gov

Table 3: Effect of Micelles on the Basic Hydrolysis of Nitrophenyl Carbamates and Esters

SubstrateSurfactantSurfactant TypeEffect on RateMechanistic Rationale
Methyl N-methyl-N-(4'-nitrophenyl) carbamateCTABCationicWeak CatalysisRate-determining hydroxide attack; concentration of reactants at the micellar surface. researcher.life
Methyl N-(3',5'-dinitrophenyl)-N-methylcarbamateCTABCationicStrong CatalysisRate-determining C-N bond breaking; stabilization of the transition state in the micellar environment. researcher.life
p-Nitrophenyl benzoateCTABCationicRate EnhancementConcentration of hydroxide ions and substrate at the positively charged micellar surface. researchgate.net
p-Nitrophenyl benzoateSDSAnionicRate InhibitionRepulsion of hydroxide ions from the negatively charged micellar surface, leading to separation of reactants. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing nitrophenyl carbamate derivatives, and how can purity be verified?

Synthesis of nitrophenyl carbamates typically involves coupling reactions between activated carbamate precursors and nitrophenyl derivatives. For example, 4-nitrophenyl caprylate is synthesized via esterification of octanoic acid with 4-nitrophenol under catalytic conditions . Purity verification employs analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to quantify impurities. Reagent-grade starting materials, as listed in chemical catalogs (e.g., CAS 14884-1A), ensure reproducibility .

Q. How should researchers handle safety concerns when working with nitrophenyl carbamates in the laboratory?

Nitrophenyl carbamates require handling in fume hoods with personal protective equipment (PPE), including nitrile gloves and lab coats. Safety data sheets (SDS) emphasize that toxicological profiles are not fully established; thus, exposure should be minimized. Work should be conducted by trained personnel in authorized facilities, with emergency protocols for spills or inhalation .

Q. What crystallographic techniques are employed to determine the molecular structure of nitrophenyl carbamates?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For phenyl N-(4-nitrophenyl)carbamate, SC-XRD revealed intermolecular C–H⋯O hydrogen bonds and π-π stacking, critical for understanding packing motifs. Data are archived in repositories like the Cambridge Crystallographic Data Centre (CCDC 1436927) .

Q. How are nitrophenyl carbamates utilized as chromogenic substrates in enzymatic assays?

Derivatives like 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) serve as substrates for α-amylase. Hydrolysis releases 4-nitrophenol, detectable via spectrophotometry at 405 nm. Kinetic parameters (e.g., KmK_m) are calculated using Lineweaver-Burk plots .

Q. What spectroscopic methods validate the electronic properties of nitrophenyl carbamates?

Ultraviolet-visible (UV-Vis) spectroscopy tracks absorbance peaks associated with the nitrophenyl group (e.g., ~400 nm). Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .

Advanced Research Questions

Q. How can density functional theory (DFT) model the mechanochemical behavior of nitrophenyl carbamates?

DFT calculations predict electronic structure changes under mechanical stress. For NPPOC-APTES (a this compound derivative), simulations matched experimental spectroscopic data, confirming that compression destabilizes the carbamate bond, facilitating photochemical deprotection .

Q. What methodologies assess the inhibitory activity of nitrophenyl carbamates against aldose reductase (AR)?

Neural network models correlate structural features (e.g., nitro group position) with AR inhibition. In vitro assays measure IC50_{50} values using recombinant AR and spectrophotometric detection of NADPH oxidation .

Q. How do researchers resolve discrepancies in thermodynamic data for carbamate compounds?

Discrepancies in heat of formation values (e.g., ammonium carbamate: 37,700–42,000 cal/mol) arise from impurities or methodological differences. Calorimetry and vapor-pressure measurements are cross-validated, and statistical tools (ANOVA) identify outliers .

Q. What experimental strategies optimize enzymatic nanopatterning using nitrophenyl carbamates?

Tribochemical nanolithography employs atomic force microscopy (AFM) tips to apply localized pressure, triggering carbamate deprotection. Surface chemistry is validated via X-ray photoelectron spectroscopy (XPS) and fluorescence microscopy .

Q. How do hydrogen-bonding networks influence the stability of this compound crystals?

SC-XRD analysis of phenyl N-(4-nitrophenyl)carbamate shows C–H⋯O interactions stabilize layered packing. Computational tools (e.g., CrystalExplorer) quantify interaction energies, guiding crystal engineering for enhanced thermal stability .

Methodological Notes

  • Data Contradictions : Address conflicting results (e.g., thermodynamic data) by standardizing synthesis protocols and using high-purity reference materials .
  • Safety Compliance : Institutional review boards (IRBs) mandate SDS adherence and hazard assessments for human tissue studies .
  • Advanced Analytics : Combine DFT with experimental spectroscopy to validate mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.